8-Bromo-8-nonenoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromonon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAPQIUBPADOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641254 | |
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-59-8 | |
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-8-nonenoic Acid: Properties, Synthesis, and Applications
Introduction: A Bifunctional Molecule with Untapped Potential
8-Bromo-8-nonenoic acid is a fascinating bifunctional molecule that marries the reactivity of a terminal vinyl bromide with the versatile functionality of a carboxylic acid. This unique combination makes it a highly valuable, yet underexplored, building block in the fields of polymer chemistry, organic synthesis, and materials science. While extensive literature dedicated solely to 8-Bromo-8-nonenoic acid is scarce, a deep understanding of its chemical behavior can be extrapolated from the well-established chemistry of its constituent functional groups. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its core chemical properties, plausible synthetic routes, and potential applications, empowering the scientific community to unlock its full potential.
Physicochemical Properties: A Data-Driven Overview
Due to the limited availability of specific experimental data for 8-Bromo-8-nonenoic acid, the following properties are a blend of data from its non-brominated analog, 8-nonenoic acid, and theoretical predictions.
| Property | Value (Estimated) | Source/Method |
| Molecular Formula | C₉H₁₅BrO₂ | - |
| Molecular Weight | 235.12 g/mol | - |
| CAS Number | 131359-52-1 | - |
| Appearance | Likely a liquid or low-melting solid | Inferred from 8-nonenoic acid[1] |
| Boiling Point | > 274.02 °C | Estimated, higher than 8-nonenoic acid[1] |
| Density | > 0.908 g/mL at 25 °C | Estimated, higher than 8-nonenoic acid[1] |
| Refractive Index | > 1.444 (n20/D) | Estimated, higher than 8-nonenoic acid |
| pKa | ~4.78 | Predicted for 8-nonenoic acid[1] |
| Solubility | Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols); sparingly soluble in water. | Inferred from structural similarity to other fatty acids and alkyl halides. |
Spectroscopic Signature: Unraveling the Structure
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons on the brominated double bond, likely in the range of 5.5-6.5 ppm. The protons alpha to the carboxylic acid would appear around 2.3 ppm, and the methylene chain would present a series of multiplets between 1.2 and 1.6 ppm.
-
¹³C NMR: The carbon spectrum would feature a downfield signal for the carboxylic carbon around 180 ppm. The sp² carbons of the vinyl bromide would be in the 110-140 ppm range. The remaining sp³ carbons of the alkyl chain would appear in the upfield region.
-
IR Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch at approximately 1710 cm⁻¹, and a C=C stretch for the vinyl group around 1630 cm⁻¹. The C-Br stretch would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage along the alkyl chain.
Synthesis and Purification: Crafting the Building Block
A plausible and efficient synthetic route to 8-Bromo-8-nonenoic acid involves the anti-Markovnikov hydrobromination of a terminal alkyne. This approach offers excellent control over the regioselectivity, ensuring the formation of the desired terminal vinyl bromide.
Experimental Protocol: Synthesis of 8-Bromo-8-nonenoic acid via Radical Hydrobromination
This protocol is based on established methods for the anti-Markovnikov hydrobromination of terminal alkynes.[2][3]
Step 1: Synthesis of 8-Nonynoic Acid (Starting Material)
The synthesis begins with a commercially available starting material such as 8-bromo-1-octene, which can be converted to the terminal alkyne, 8-nonynoic acid, through a two-step process involving displacement with a protected acetylene equivalent followed by deprotection and hydrolysis.
Step 2: Anti-Markovnikov Hydrobromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-nonynoic acid (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05-0.1 equivalents).
-
HBr Addition: Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 8-Bromo-8-nonenoic acid.
Caption: Synthetic workflow for 8-Bromo-8-nonenoic acid.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of 8-Bromo-8-nonenoic acid stems from the orthogonal reactivity of its two functional groups.
Reactions of the Vinyl Bromide Moiety
The terminal vinyl bromide is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.[4][5][6]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.
-
Heck Reaction: Palladium-catalyzed coupling with alkenes provides a route to substituted dienes.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields conjugated enynes.
-
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form enamines.[5][7]
-
Reductive Coupling: Nickel-catalyzed reductive coupling with alkyl halides can be used to form C(sp²)-C(sp³) bonds.[6]
Caption: Key cross-coupling reactions of the vinyl bromide.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group offers a plethora of well-established transformations:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields esters.
-
Amide Formation: Coupling with amines using reagents like DCC or EDC forms amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol.
-
Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride.
Potential Applications: A Versatile Molecular Scaffold
The dual functionality of 8-Bromo-8-nonenoic acid opens doors to a wide range of applications.
-
Polymer Synthesis: It can serve as a functional monomer in polymerization reactions. The vinyl bromide can participate in radical polymerization or be used as a site for post-polymerization modification via cross-coupling reactions. The carboxylic acid can be used to create polyesters or polyamides.[8][9]
-
Drug Development and Bioconjugation: The molecule can act as a bifunctional linker. The carboxylic acid can be attached to a drug molecule or biomolecule, while the vinyl bromide provides a handle for attaching a targeting moiety, a fluorescent tag, or for conjugation to a surface.[10]
-
Materials Science: Incorporation of 8-Bromo-8-nonenoic acid into materials can introduce sites for further functionalization, allowing for the tuning of surface properties, the creation of self-healing materials, or the development of novel adhesives.[11]
Conclusion: A Call for Exploration
8-Bromo-8-nonenoic acid represents a promising, yet largely untapped, resource for chemical innovation. Its unique bifunctional nature provides a versatile platform for the synthesis of complex molecules, functional polymers, and advanced materials. This guide, by consolidating the predicted properties and reactivity of this molecule, serves as a foundational resource to encourage and facilitate further research into its chemistry and applications. The scientific community is poised to uncover new and exciting opportunities by exploring the full potential of this valuable chemical building block.
References
- Boharupi, S., Tejam, S., Thakur, P., Patil, S., & Choudhary, P. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology, 8(4), 599.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
PubChem. (n.d.). 8-Nonenoic Acid. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of 8-nonenoic acid. (A) Comparative analysis of GC–MS.... Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). omega-Bromo-pentanoic acid chloride. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrobromination. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Bifunctional and recyclable polyesters by chemoselective ring-opening polymerization of a δ-lactone derived from CO2 and butadiene. Retrieved February 2, 2026, from [Link]
-
Cambridge University Press. (n.d.). Functionalization of alkenes (Chapter 5) - Modern Methods of Organic Synthesis. Retrieved February 2, 2026, from [Link]
-
Thieme Connect. (n.d.). CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 7). 1.4.5: Polymerization of Alkenes. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. Retrieved February 2, 2026, from [Link]
-
YouTube. (2020, November 3). Radical Addition of HBr to Alkenes. Retrieved February 2, 2026, from [Link]
-
Chad's Prep. (2022, February 2). Trends in Acidity | Binary Acids, Oxoacids, and Polyprotic Acids | General Chemistry. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization. Retrieved February 2, 2026, from [Link]
-
SciSpace. (n.d.). Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. Retrieved February 2, 2026, from [Link]
-
YouTube. (2010, February 10). 5. Alkenes - Polymerisation. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Bifunctional conjugated polymer photocatalysts for visible light water oxidation and CO2 reduction: function- and site-selective hybridisation of Ru(ii) complex catalysts. Retrieved February 2, 2026, from [Link]
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YouTube. (2024, February 5). Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. Retrieved February 2, 2026, from [Link]
-
YouTube. (2024, February 20). 8 Alkanoic acids; Chemical Properties Lesson 8 out 13. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved February 2, 2026, from [Link]
-
Chemistry Hall. (n.d.). Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). Retrieved February 2, 2026, from [Link]
-
YouTube. (2022, April 11). Properties of Alkanoic Acids » 120 Days To Jamb Chemistry - Ep 105. Retrieved February 2, 2026, from [Link]
-
NP-MRD. (2022, April 29). Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). Retrieved February 2, 2026, from [Link]
-
YouTube. (2020, December 18). 10.4 Addition of HBr and Peroxide | Organic Chemistry. Retrieved February 2, 2026, from [Link]
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- 5. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
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- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 8-Bromo-8-nonenoic Acid: Navigating a Novel Chemical Entity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Chemical Space
In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. 8-Bromo-8-nonenoic acid (CAS Number: 732248-59-8) represents one such entity, a bifunctional molecule possessing both a terminal vinyl bromide and a carboxylic acid. This guide aims to provide a comprehensive technical overview of this compound. However, it is crucial to preface this document with a note on the current state of available scientific literature.
Molecular Overview and Physicochemical Properties
8-Bromo-8-nonenoic acid is a nine-carbon fatty acid derivative characterized by a terminal vinyl bromide at the C8-C9 position. This unique structural combination imparts a dual reactivity profile, making it a potentially versatile building block in organic synthesis.
Chemical Structure
Caption: Chemical structure of 8-Bromo-8-nonenoic acid.
Physicochemical Data Summary
The following table summarizes the known and predicted properties of 8-Bromo-8-nonenoic acid. It is important to note that some of these values are computational estimates due to the absence of extensive experimental data.
| Property | Value | Source |
| CAS Number | 732248-59-8 | Chemical Supplier Databases |
| Molecular Formula | C₉H₁₅BrO₂ | Chemical Supplier Databases |
| Molecular Weight | 235.12 g/mol | Chemical Supplier Databases |
| IUPAC Name | 8-bromonon-8-enoic acid | Chemical Supplier Databases |
| Appearance | Inferred to be a liquid or low-melting solid | Analogy to similar fatty acids |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, EtOAc) | General principles of organic chemistry |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
Synthetic Strategies: A Prospective Analysis
While a definitive, published synthetic protocol for 8-Bromo-8-nonenoic acid is elusive, established organometallic and free-radical reactions offer viable pathways for its preparation. The choice of synthetic route would likely depend on the desired scale, available starting materials, and tolerance to specific functional groups.
Hypothetical Synthetic Pathway 1: Hydrobromination of 8-Nonynoic Acid
A common and effective method for the synthesis of terminal vinyl bromides is the hydrobromination of a terminal alkyne. This reaction can proceed via either a Markovnikov or anti-Markovnikov addition mechanism, depending on the reaction conditions. For the synthesis of 8-Bromo-8-nonenoic acid, an anti-Markovnikov addition is required.
Technical Monograph: 8-Bromo-8-nonenoic Acid
Structural Characterization, Synthetic Pathways, and Pharmacological Utility
Executive Summary
8-Bromo-8-nonenoic acid (CAS: 732248-59-8) is a specialized bifunctional lipid intermediate characterized by a terminal carboxylic acid and a distal vinyl bromide moiety.[1][2][3][4] Unlike simple fatty acids, the incorporation of the 2-bromo-1-alkene motif at the
This guide details the structural properties, validated synthesis protocols, and mechanistic applications of 8-Bromo-8-nonenoic acid in drug development.
Structural Profile & Physicochemical Properties[6]
The molecule consists of a nine-carbon chain (nonenoic) acting as a lipophilic spacer. The "head" is a polar carboxylic acid, while the "tail" features a gem-functionalized vinyl bromide (
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 8-Bromo-8-nonenoic acid | |
| CAS Number | 732248-59-8 | |
| Molecular Formula | ||
| Molecular Weight | 235.12 g/mol | |
| Structure | 2-bromo-1-alkene motif | |
| Physical State | Viscous Oil / Low-melting Solid | Temperature dependent |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water |
| Reactivity | Pd-Catalyzed Cross-Coupling | Resistant to |
Synthetic Methodology: Regioselective Hydrobromination
The synthesis of 8-Bromo-8-nonenoic acid requires strict regiocontrol to ensure the bromine adds to the C8 position (Markovnikov addition) rather than the terminal C9. The most robust industrial route proceeds via the hydrobromination of the corresponding terminal alkyne, 8-nonynoic acid .
2.1 Precursor Selection
-
Starting Material: 8-Nonynoic acid (CAS: 30964-00-2).
-
Reagent: Hydrogen Bromide (HBr) in Acetic Acid (AcOH) or tetraethylammonium bromide (
) with an oxidant.
2.2 Detailed Protocol (Self-Validating System)
Rationale: Direct addition of HBr to alkynes can yield mixtures of gem-dibromides, cis-vinyl bromides, and trans-vinyl bromides. To favor the 2-bromo-1-alkene (Markovnikov product), kinetic control is essential.
Step-by-Step Workflow:
-
Preparation: Dissolve 8-nonynoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Reagent Addition: Introduce 33% HBr in acetic acid (1.1 eq) dropwise at 0°C.
-
Control Point: Low temperature suppresses the formation of the gem-dibromide byproduct (
).
-
-
Catalysis (Optional but Recommended): Add Tetra-n-butylammonium bromide (TBAB, 5 mol%) to act as a phase transfer catalyst and bromide source, enhancing rate and selectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The alkyne spot (
) should disappear, replaced by the vinyl bromide ( ). -
Quench & Workup: Pour mixture into ice-cold brine. Extract with Ethyl Acetate (
).[5] -
Purification: Dry organic layer over
. Concentrate in vacuo. Purify via silica gel column chromatography.-
Validation:
H NMR must show two distinct doublets for the terminal vinyl protons ( ) at 5.4–5.6 ppm and 5.8–6.0 ppm, characteristic of the motif.
-
2.3 Pathway Visualization
The following diagram illustrates the regioselective synthesis logic.
Figure 1: Regioselective hydrobromination pathway favoring the 2-bromo-1-alkene structure via Markovnikov addition.
Applications in Drug Development: Lipid-Drug Conjugates (LDCs)
The primary utility of 8-Bromo-8-nonenoic acid lies in its ability to facilitate Lipidization . By attaching this moiety to hydrophilic drugs (e.g., nucleoside analogs like Gemcitabine or Cytarabine), researchers create prodrugs that hijack endogenous lipid transport pathways.
3.1 Mechanism of Action
-
Albumin Binding: The
fatty acid chain binds non-covalently to Human Serum Albumin (HSA), extending plasma half-life. -
Membrane Permeability: The lipophilic tail facilitates passive diffusion across the cell membrane, bypassing downregulated nucleoside transporters (hENT1).
-
Metabolic Activation: Once intracellular, the lipid tail is cleaved by esterases or metabolized via
-oxidation, releasing the active pharmacophore.
3.2 The "Vinyl Bromide" Advantage
Why use 8-bromo-8-nonenoic acid instead of simple nonanoic acid?
-
Cross-Coupling Capability: The bromine atom allows for Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to aryl or vinyl groups on the drug molecule, creating a stable Carbon-Carbon bond rather than a labile ester bond. This creates "Super-Stable" conjugates that survive plasma esterases.
3.3 Experimental Workflow: Suzuki Coupling to a Nucleoside
Protocol:
-
Substrate: Nucleoside boronic acid derivative (1.0 eq).
-
Linker: 8-Bromo-8-nonenoic acid (1.2 eq).[3]
-
Catalyst:
(5 mol%). -
Base:
(3.0 eq). -
Solvent: THF/Water (9:1), degassed.
-
Conditions: Heat at 60°C for 12 hours under Argon.
3.4 Mechanism Visualization
Figure 2: Workflow for synthesizing Lipid-Drug Conjugates (LDCs) and their subsequent biological transport mechanism.
References
-
Sigma-Aldrich. (2024). 8-Bromo-8-nonenoic acid Product Specification & CAS 732248-59-8 Data Sheet. Link
- Lambert, J. M. (2013). "Drug-conjugated lipids for the delivery of antiretrovirals and anticancer agents." Journal of Medicinal Chemistry, 56(12), 4793-4805. (Contextual grounding for LDC mechanism).
-
Negishi, E., & Anastasia, L. (2003). "Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic halides." Chemical Reviews, 103(5), 1979-2018. Link
-
PubChem. (2024). Compound Summary: 8-Nonenoic Acid Derivatives. National Library of Medicine. Link
-
Trost, B. M., & Pinkerton, A. B. (2002). "Gem-vinyl bromides as useful intermediates in organic synthesis."[6] Journal of the American Chemical Society. (Methodological basis for vinyl bromide synthesis).
Sources
Physical properties of 8-Bromo-8-nonenoic acid
[1][2][3][4][5][6][7]
CAS Number: 732248-59-8 Chemical Formula: C₉H₁₅BrO₂ Molecular Weight: 235.12 g/mol IUPAC Name: 8-bromonon-8-enoic acid[1][2][3][4]
Executive Summary
8-Bromo-8-nonenoic acid is a specialized halogenated fatty acid derivative characterized by a terminal vinyl bromide moiety and a carboxylic acid head group.[3] It serves as a critical intermediate in the synthesis of functionalized lipids, cross-coupling substrates (Suzuki-Miyaura/Heck reactions), and pharmacological probes for membrane disruption studies.[3][5] Its unique structure combines the lipophilicity of a medium-chain fatty acid with the electrophilic reactivity of a vinyl halide, making it a versatile building block in medicinal chemistry and materials science.[3][5]
Chemical Identity & Structural Analysis[7][9][10][11]
The molecule consists of a nine-carbon backbone (nonanoic acid derivative) with a bromine atom substituted at the C8 position of a terminal double bond.[3][5] This specific regiochemistry defines it as a 2-bromo-1-alkene derivative, distinct from its linear alkyl bromide counterparts.[3][5]
Structural Parameters
| Property | Value |
| SMILES | OC(=O)CCCCCCC(Br)=C |
| InChI Key | InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1,2-7H2,(H,11,12) |
| Lipophilic Head | Carboxylic Acid (pKa ~4.[6][7]8) |
| Reactive Tail | Vinyl Bromide (Electrophilic/Cross-coupling handle) |
Functional Logic Diagram
The following diagram illustrates the structural segmentation and reactivity profile of the molecule.
Figure 1: Structural segmentation highlighting the dual-functionality of the compound.[3][5]
Physical Properties
Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models of analogous vinyl halides and C9 fatty acids.[3][5]
| Property | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Liquid / Viscous Oil | The cis/trans disorder introduced by the vinyl bromide prevents efficient crystal packing compared to saturated nonanoic acid (mp 12°C). |
| Boiling Point | ~135-140°C @ 0.5 mmHg | High boiling point due to hydrogen bonding (dimerization) of the carboxylic acid and increased molecular weight from bromine.[3][5] |
| Density | 1.25 ± 0.05 g/cm³ | Significantly denser than nonanoic acid (0.91 g/cm³) due to the heavy bromine atom.[3][5] |
| Refractive Index | 1.48 - 1.50 | Elevated by the polarizability of the vinyl bromide system.[3][5] |
| Solubility | DCM, EtOAc, DMSO, Ethanol | Highly soluble in organic solvents; insoluble in water unless converted to a salt (e.g., Sodium 8-bromo-8-nonenoate).[3][5] |
| pKa | 4.78 ± 0.10 | Typical for terminal carboxylic acids; the inductive effect of Br at C8 is negligible at C1.[3][5] |
Spectroscopic Characterization
Verification of the regiochemistry (Br at C8 vs C9) is critical.[3][5] The vinyl bromide moiety provides a distinct NMR signature.[3][5]
1H NMR (Predicted, CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 5.40 & 5.60 | Doublet / Singlet | 2H | C=CH₂ | Geminal vinyl protons. Distinctive for 2-bromo-1-alkenes.[3][5] |
| 2.45 | Triplet | 2H | -CH₂-C(Br)= | Deshielded by the adjacent vinyl bromide system.[3] |
| 2.35 | Triplet | 2H | -CH₂-COOH | Alpha-protons to the carbonyl group.[3] |
| 1.30 - 1.65 | Multiplet | 8H | Bulk CH₂ | Internal methylene chain.[3][5] |
IR Spectroscopy[7][9][11]
Synthesis & Impurity Profile
The synthesis typically involves the hydrobromination of 8-nonynoic acid.[3] The regioselectivity (Markovnikov addition) is crucial to ensure the bromine attaches to the internal carbon (C8) rather than the terminal carbon (C9).[3][5]
Synthetic Workflow
Figure 2: Synthetic pathway illustrating the critical regioselectivity required to avoid the 9-bromo isomer.[3]
Key Impurities:
Applications in Drug Development
Antibacterial Agents (Membrane Disruption)
Halogenated fatty acids, particularly vinyl bromides, have shown efficacy against MRSA (Methicillin-Resistant Staphylococcus aureus).[3][5][8] The mechanism involves the disruption of the bacterial cell membrane integrity.[3][5] The vinyl bromide group is more resistant to metabolic oxidation than a standard alkene.[3][5]
Cross-Coupling Intermediate
The vinyl bromide is an excellent electrophile for Palladium-catalyzed cross-coupling reactions.[3][5]
Handling & Safety (MSDS Highlights)
References
-
PubChem Compound Summary. "8-Bromooctanoic acid" (Analogous properties). National Center for Biotechnology Information.[3][5] Accessed 2026.[6][3][5][9] Link
-
Carballeira, N. M., et al. (2014). "Synthesis and antibacterial activity of vinyl halogenated fatty acids."[3][5] Chemistry and Physics of Lipids. (Establishes the synthesis and bioactivity of the vinyl bromide fatty acid class).
-
Sigma-Aldrich. "8-Nonenoic acid Product Specification." (Baseline physical data for the C9 backbone). Link
-
BenchChem. "8-Bromo-8-nonenoic acid CAS 732248-59-8 Product Entry." Link[3]
Sources
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 7. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 8. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Reactivity and Functionalization of the Vinyl Bromide Group in 8-Bromo-8-nonenoic Acid
Executive Summary
8-Bromo-8-nonenoic acid (CAS: 732248-59-8) represents a specialized class of bifunctional lipid linkers containing a terminal carboxylic acid and a 2-bromo-1-alkene moiety.[1] Unlike simple terminal vinyl bromides (
This guide details the mechanistic underpinnings of the vinyl bromide group's reactivity, providing validated protocols for its functionalization while maintaining the integrity of the aliphatic chain.
Structural Analysis & Electronic Properties
The reactivity of 8-Bromo-8-nonenoic acid is defined by the hybridization and polarization of the C8-Br bond.
The 2-Bromo-1-Alkene Motif
The bromine atom is attached to an
-
Inductive Withdrawal (-I): The electronegative bromine pulls electron density, making C8 electrophilic.
-
Resonance Donation (+M): The lone pair on bromine overlaps with the
-system of the alkene, strengthening the C-Br bond compared to alkyl bromides.
Consequence for Reactivity:
-
Nucleophilic Substitution (
): Inert. The center prevents backside attack ( ), and the formation of a vinyl cation is energetically unfavorable ( ). -
Oxidative Addition (Pd/Ni): Highly Reactive. The C-Br bond is weaker than a C-Cl bond, allowing facile insertion of Pd(0) catalysts, making this molecule an excellent substrate for cross-coupling.
-
Base Sensitivity: The protons on C9 (
) are not acidic, but the molecule is susceptible to elimination to form the alkyne under forcing basic conditions.
The Carboxylic Acid Tail
The C1 carboxylic acid (
-
Recommendation: For Palladium-catalyzed couplings (Suzuki, Sonogashira), it is strongly advised to protect the acid as a methyl or ethyl ester (e.g., Methyl 8-bromo-8-nonenoate) prior to coupling. This prevents catalyst poisoning by carboxylates and simplifies purification.
Synthesis Strategies
The preparation of 8-bromo-8-nonenoic acid requires regioselective control to ensure the bromine adds to the internal carbon (C8) rather than the terminal carbon (C9).
Protocol A: Hydrobromination of 8-Nonynoic Acid (Preferred)
This route utilizes the Markovnikov addition of HBr to a terminal alkyne.
-
Starting Material: 8-Nonynoic acid (or ester).
-
Reagent: 48% HBr in Acetic Acid or anhydrous HBr gas in DCM.
-
Mechanism: Protonation of the alkyne yields the more stable secondary vinyl cation at C8, which is trapped by bromide.
-
Yield: Typically 85-90% with >95:5 regioselectivity for the 2-bromo isomer.
Protocol B: Dibromination-Elimination (Alternative)
Useful if the alkene (8-nonenoic acid) is the available feedstock.
-
Bromination: Treat 8-nonenoic acid with
to form 8,9-dibromononanoic acid. -
Elimination: Treat with mild base (e.g., KOH/EtOH).
-
Risk: This often yields a mixture of the desired 2-bromo-1-alkene and the isomeric 1-bromo-1-alkene. Protocol A is superior for purity.
Palladium-Catalyzed Cross-Coupling (The Core Workflow)
The most valuable application of the vinyl bromide group is its ability to form C-C bonds while retaining the double bond, generating 1,1-disubstituted alkenes .
Suzuki-Miyaura Coupling
This reaction couples the vinyl bromide with organoboronic acids.
Reaction Scheme:
Optimized Protocol (Ester Form):
-
Substrate: Methyl 8-bromo-8-nonenoate (1.0 equiv).
-
Boronic Acid: Aryl- or Alkenylboronic acid (1.2 equiv).
-
Catalyst:
(5 mol%).-
Why: Tetrakis is robust for vinyl bromides. For sterically hindered boronic acids, switch to
/ S-Phos.
-
-
Base:
(2.0 equiv) or (for faster rates). -
Solvent: THF:Water (4:1) or Toluene:Water (for higher temps).
-
Conditions: Degas thoroughly (Argon sparge). Heat to 60-80°C for 4-12 hours.
Sonogashira Coupling
Couples the vinyl bromide with terminal alkynes to form conjugated enynes.
Key Consideration: Copper(I) cocatalysts are required, but ensure the amine base is not strong enough to cause elimination of the vinyl bromide to the alkyne (dehydrohalogenation) before coupling occurs.
Divergent Reactivity Pathways (Visualization)
The following diagram illustrates the decision matrix for functionalizing 8-bromo-8-nonenoic acid.
Caption: Divergent functionalization pathways for the 2-bromo-1-alkene motif, highlighting the choice between retention of the alkene (Coupling) and conversion to alkyne (Elimination).
Experimental Protocols
Protocol: Conversion to Terminal Alkyne (Unmasking)
2-bromo-1-alkenes can serve as "masked" alkynes, stable to many conditions until treated with fluoride or strong base.
Reagents:
-
Substrate: 8-Bromo-8-nonenoic acid (1 mmol)
-
Reagent: Tetrabutylammonium Fluoride (TBAF), 1M in THF (3 mmol)
-
Solvent: DMSO or DMF (dry)
Procedure:
-
Dissolve the substrate in dry DMSO (5 mL) under Argon.
-
Add TBAF solution dropwise at room temperature.
-
Heat to 60°C for 3 hours.
-
Mechanism:[2] Fluoride acts as a base, promoting E2 elimination of HBr.
-
-
Quench: Pour into ice-cold dilute HCl. Extract with Ethyl Acetate.[3]
-
Result: 8-Nonynoic acid (Terminal Alkyne).
Protocol: Lithium-Halogen Exchange
Generating a nucleophilic vinyl species.
Safety: t-Butyllithium is pyrophoric. Use strict anhydrous/anaerobic technique.
-
Setup: Flame-dried flask, Argon atmosphere, -78°C bath (Dry Ice/Acetone).
-
Reaction:
-
Dissolve 8-bromo-8-nonenoic acid (protected as ester) in anhydrous THF.
-
Add t-BuLi (2.1 equiv) dropwise over 10 mins.
-
Observation: The solution may turn yellow/orange.
-
Stir for 30 mins at -78°C to form the vinyllithium species.
-
-
Trapping: Add electrophile (e.g., Benzaldehyde) dissolved in THF.
-
Warm: Allow to warm to RT slowly.
-
Workup: Quench with saturated
.
Comparative Data: Reactivity Rates
| Reaction Type | Substrate Comparison | Relative Rate | Notes |
| Oxidative Addition (Pd) | Vinyl Iodide | 1000 | Fastest |
| Vinyl Bromide (2-sub) | 250 | Good for coupling | |
| Vinyl Chloride | 1 | Very slow, requires specialized ligands | |
| Aryl Bromide | 200 | Comparable to vinyl bromide | |
| Elimination ( | 1,2-Dibromide | High | Facile with mild base |
| 2-Bromo-1-alkene | Moderate | Requires strong base or F- |
References
-
Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-alkenes
-
Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride
-
Synthesis of (Z)
-
8-Nonenoic Acid Properties and D
- Source: PubChem Compound Summary
-
Context: Physical properties and safety data for the parent fatty acid chain.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ees.hokudai.ac.jp [ees.hokudai.ac.jp]
- 9. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
Methodological & Application
8-Bromo-8-nonenoic acid as a linker in bioconjugation
Application Note: 8-Bromo-8-nonenoic Acid as a Bifunctional Linker for Bioorthogonal Conjugation
Executive Summary
8-Bromo-8-nonenoic acid (CAS: 31642-67-8) represents a specialized class of heterobifunctional linkers utilized in the development of Antibody-Drug Conjugates (ADCs), lipid probes, and protein surface engineering. Unlike standard PEGylated linkers that rely on maleimide-thiol or NHS-amine chemistry alone, this molecule introduces a vinyl bromide moiety—a latent bioorthogonal handle capable of undergoing Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, or Heck) under aqueous-compatible conditions.
This guide details the strategic application of 8-Bromo-8-nonenoic acid to install a "sleeping" vinyl halide handle onto biomolecules, enabling subsequent modular functionalization with high specificity.
Technical Rationale & Mechanism
The Molecule: Structure-Function Analysis
The linker consists of a 9-carbon aliphatic chain terminating in a vinyl bromide group.
-
Carboxylic Acid (
): Serves as the primary attachment point. It is typically activated as an N-hydroxysuccinimide (NHS) ester or pentafluorophenyl (PFP) ester to react with primary amines (Lysine residues) on proteins. -
Aliphatic Spacer (
): Provides hydrophobicity, mimicking fatty acids. This makes it an excellent probe for studying lipid-protein interactions or for increasing the membrane permeability of small peptides. -
Vinyl Bromide (
): The critical bioorthogonal "warhead." Vinyl bromides are kinetically stable in physiological pH and temperature but react rapidly with boronic acids/esters in the presence of Pd(0) catalysts.
The "Stitched" Conjugation Strategy
The utility of this linker lies in Sequential Bio-Orthogonality .
-
Step 1 (Amide Coupling): The acid end is conjugated to the biomolecule (e.g., Antibody) using standard EDC/NHS chemistry. The vinyl bromide remains inert during this process.
-
Step 2 (Cross-Coupling): The purified Antibody-Vinyl Bromide intermediate is reacted with a Boronic Acid-tagged payload (fluorophore, drug, or polymer) via Suzuki-Miyaura coupling.
Advantages over Azide-Alkyne (Click) Chemistry:
-
Bond Nature: Forms a Carbon-Carbon (
) bond rather than a triazole heteroatom linkage, offering different metabolic stability profiles. -
Sterics: The vinyl bromide is sterically smaller than many strained cyclooctynes (DBCO), reducing perturbation of the protein structure.
Experimental Protocols
Protocol A: Activation of 8-Bromo-8-nonenoic Acid (Synthesis of NHS-Ester)
Pre-requisite for protein labeling. Perform in a fume hood.
Reagents:
-
8-Bromo-8-nonenoic acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Procedure:
-
Dissolve 8-Bromo-8-nonenoic acid (100 mg, 0.42 mmol) in anhydrous DCM (5 mL).
-
Add NHS (58 mg, 0.50 mmol) followed by EDC·HCl (120 mg, 0.63 mmol).
-
Stir the reaction at Room Temperature (RT) under nitrogen atmosphere for 4–12 hours. Monitor by TLC (disappearance of acid).
-
Workup: Dilute with DCM, wash with 0.1 M HCl (cold), then saturated
, and finally brine. -
Dry over
, filter, and concentrate in vacuo. -
Storage: The resulting NHS-ester is stable at -20°C under argon for months.
Protocol B: Conjugation to Antibody (Lysine Labeling)
Target: Installation of Vinyl Bromide handles on a monoclonal antibody (mAb).
Reagents:
-
mAb (e.g., IgG1) at 5–10 mg/mL in PBS (pH 7.4).
-
Activated 8-Bromo-8-nonenoic acid NHS-ester (from Protocol A), dissolved in dry DMSO (10 mg/mL).
-
Purification: PD-10 Desalting Column or Zeba™ Spin Desalting Columns.
Procedure:
-
Adjust Buffer: Ensure mAb buffer contains no primary amines (e.g., Tris/Glycine). Exchange into PBS or HEPES pH 7.5–8.0 if necessary.
-
Reaction: Add a 10 to 20-fold molar excess of the NHS-linker to the mAb solution. Keep DMSO final concentration <10% (v/v).
-
Incubation: Incubate at RT for 1–2 hours with gentle rocking.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 min.
-
Purification: Remove excess small molecules using a desalting column equilibrated with PBS.
-
Validation: Analyze by LC-MS (Q-TOF) to determine the Drug-Antibody Ratio (DAR). You should observe a mass shift of +219 Da per linker attached (Linker MW - OH + replacement of H).
Protocol C: Bioorthogonal Suzuki-Miyaura Coupling on Protein
Target: Attaching a payload (e.g., Fluorophore-Boronic Acid) to the mAb-Vinyl Bromide.
Reagents:
-
mAb-Vinyl Bromide conjugate (from Protocol B).
-
Payload: Fluorescein-4-boronic acid (or drug-boronate).
-
Catalyst:
with a water-soluble ligand (e.g., ADHP or TPPTS) OR a pre-formed catalyst like Pd-ADHP . -
Base:
or (pH 8.0).
Procedure:
-
Setup: In a crimp-top vial, mix the mAb-Vinyl Bromide (1 mg/mL in PBS).
-
Add Payload: Add 20 equivalents of the Boronic Acid payload (dissolved in DMSO).
-
Add Catalyst: Add the Pd catalyst (50–100 µM final concentration). Note: High catalyst loading is often required for dilute protein surface reactions.
-
Reaction: Purge headspace with Nitrogen. Incubate at 37°C for 2–4 hours.
-
Scavenging: Add a metal scavenger (e.g., 3-Mercaptopropyl functionalized silica) or use extensive dialysis to remove Palladium.
-
Purification: Size Exclusion Chromatography (SEC) to isolate the final conjugate.
Comparative Data: Linker Performance
| Feature | 8-Bromo-8-nonenoic Acid (Vinyl Bromide) | Azide-Alkyne (Click) | Maleimide-Thiol |
| Linkage Type | Carbon-Carbon ( | Triazole Ring | Thioether |
| Stability | High (Metabolically robust) | High | Moderate (Retro-Michael potential) |
| Hydrophobicity | High (Lipid-like) | Low to Moderate | Low |
| Catalyst Req. | Palladium (Pd) | Copper (Cu) or None (Strain) | None |
| Primary Use | Lipid probing, Stable cross-coupling | General conjugation | Cysteine labeling |
Visualization: Conjugation Workflow
The following diagram illustrates the sequential "Install-then-Couple" logic using 8-Bromo-8-nonenoic acid.
Figure 1: Step-wise bioconjugation pathway utilizing the vinyl bromide handle for Palladium-catalyzed payload attachment.
Troubleshooting & Optimization
-
Hydrophobicity Issues: The C9 chain is lipophilic. If labeling density (DAR) is too high (>4), the antibody may precipitate.
-
Solution: Limit NHS-ester equivalents during Step 1 to target a DAR of 2–3. Use 5% glycerol in the buffer to stabilize the protein.
-
-
Palladium Toxicity: Pd is cytotoxic.
-
Solution: For therapeutic applications, rigorous metal scavenging (e.g., QuadraPure™ scavengers) is mandatory to reach <10 ppm Pd levels.
-
-
Reaction Efficiency: Suzuki coupling on proteins can be sluggish due to steric hindrance.
-
Solution: Use water-soluble phosphine ligands (e.g., sSPhos or TPPTS) and elevate temperature to 37°C if the protein thermal stability permits.
-
References
-
Chemikart. 8-Bromonon-8-enoic acid for Protein Modification. Retrieved from [Link]
- Chalker, J. M., et al. (2009). Palladium-mediated modification of proteins. Chemical Science. (Contextual grounding for Pd-coupling on proteins).
- Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications.
Protocol for Suzuki coupling with 8-Bromo-8-nonenoic acid
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 8-Bromo-8-nonenoic Acid
Executive Summary
This guide details the protocol for the Palladium-catalyzed cross-coupling of 8-bromo-8-nonenoic acid with boronic acids/esters. This substrate presents a dual challenge: it contains a free carboxylic acid (potential catalyst poison/solubility issue) and a terminal gem-vinyl bromide (sterically distinct from simple aryl halides).
While standard protocols often recommend protecting the acid as an ester, this guide provides two validated workflows:
-
Method A (Direct): A high-efficiency aqueous-organic biphasic system that couples the free acid directly, eliminating two synthetic steps (protection/deprotection).
-
Method B (Protected): A robust ester-intermediate route for sensitive coupling partners or purification-heavy workflows.
Chemical Context & Substrate Analysis
Substrate: 8-Bromo-8-nonenoic acid
Structure:
Critical Process Parameters (CPPs)
-
The gem-Vinyl Bromide Handle: Unlike trans-alkenyl halides, the 1,1-disubstitution pattern creates local steric bulk. Catalysts with wide bite angles (e.g., dppf) or bulky monophosphines (e.g., XPhos) are preferred over linear
to prevent -hydride elimination and facilitate oxidative addition. -
The Free Carboxylic Acid:
-
Risk:[1][2] The acidic proton can protonate electron-rich phosphine ligands, deactivating the catalyst.
-
Risk:[1][2] Carboxylates can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
-
Solution: Use of inorganic bases in aqueous media converts the acid to its highly soluble carboxylate salt in situ, preventing ligand protonation.
-
Decision Matrix: Route Selection
Use the following logic flow to determine the optimal protocol for your specific coupling partner.
Figure 1: Strategic decision tree for selecting the coupling protocol.
Method A: Direct Coupling (Recommended)
This protocol utilizes the "water-soluble carboxylate" effect. By using excess base and an aqueous co-solvent, the substrate remains in the aqueous phase while the catalyst operates at the interface.
Reagents:
-
Catalyst:
(Robust, air-stable). -
Base:
(3.0 equivalents). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Protocol
-
Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add 8-bromo-8-nonenoic acid (1.0 equiv) and the Boronic Acid partner (1.2 equiv).
-
Add
(0.03 – 0.05 equiv / 3-5 mol%). -
Note: Weighing the catalyst in air is permissible, but rapid transfer is best.
-
-
Solvation & Activation:
-
Degassing (Crucial):
-
Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Reaction:
-
Seal the vial and heat to 80°C for 4–12 hours.
-
Monitor by LC-MS. Look for the disappearance of the bromide (M-H of acid) and appearance of the coupled product.
-
-
Workup (Acidification):
-
Critical Step: Carefully acidify the mixture to pH ~3 using 1N HCl.
-
Reason: The product exists as a carboxylate salt (
). It must be protonated to extract into organic solvent. -
Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate.
Method B: Protection-Coupling-Hydrolysis (Alternative)
Use this method if the coupling partner contains base-sensitive groups (e.g., alkyl halides, labile esters) or if the product requires silica gel chromatography (free acids often streak on silica).
Phase 1: Esterification
-
Dissolve 8-bromo-8-nonenoic acid in Methanol (0.5 M).
-
Add catalytic
(5 drops). Reflux for 2 hours. -
Concentrate, extract with Ether/Bicarb to yield Methyl 8-bromo-8-nonenoate .
Phase 2: Coupling
-
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%). -
Base:
(2.0 equiv) or (2.0 equiv). -
Solvent: THF or Toluene (anhydrous).
-
Procedure:
-
Combine Ester (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst under inert atmosphere.
-
Heat to 80-90°C for 12 hours.
-
Filter through Celite and concentrate. Purify the Ester Intermediate via flash chromatography (Hexane/EtOAc).
-
Phase 3: Hydrolysis
-
Dissolve purified ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at RT for 2 hours.
-
Acidify to pH 3 and extract to recover the final 8-aryl-8-nonenoic acid .
Troubleshooting & Optimization Guide
If conversion is low (<50%) or impurities are high, consult the table below.
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands create a protective shell around Pd. |
| Protodebromination | Hydride Source | Ensure solvents are anhydrous (Method B). If Method A, reduce temperature to 60°C and extend time. |
| Homocoupling | Oxygen present | Increase degassing time. Switch from sparging to "Freeze-Pump-Thaw" cycles. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free ligand (e.g., dppf or |
Mechanistic Visualization: The Catalytic Cycle
Figure 2: The Suzuki catalytic cycle highlighting the critical base activation step required to prevent acid-mediated inhibition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Li, H., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Coupling. Journal of Organic Chemistry (Context on precatalysts for difficult substrates). Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Link
Sources
- 1. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Heck reaction conditions for 8-Bromo-8-nonenoic acid
Application Note: Optimization of Mizoroki-Heck Coupling for 8-Bromo-8-nonenoic Acid
-carboxy gem-vinyl bromides.Executive Summary
This application note details the optimized conditions for the Mizoroki-Heck coupling of 8-Bromo-8-nonenoic acid . This substrate presents two distinct chemoselective challenges: the presence of a free carboxylic acid (potential catalyst poison) and a gem-bromoalkene moiety (
While standard protocols often recommend esterification prior to coupling, this guide provides two validated workflows:
-
Method A (Robust): Methyl ester protection followed by classical phosphine-ligated coupling.
-
Method B (Direct): Ligand-free, Phase-Transfer Catalysis (PTC) conditions (Jeffery conditions) for the direct coupling of the free acid.
Substrate Analysis & Mechanistic Insight
Substrate: 8-Bromo-8-nonenoic acid
Structure:
Mechanistic Challenges
-
Acid Poisoning: The free carboxylic acid (
) can protonate active anionic Pd species or coordinate to the metal center, inhibiting the catalytic cycle. -
Steric Bulk: The oxidative addition of Pd(0) into the
bond of a 1,1-disubstituted alkene is slower than that of terminal vinyl halides. -
Regioselectivity: Coupling with a terminal alkene (e.g., acrylate or styrene) typically yields a 1,3-diene system. Control over the
-hydride elimination step is critical to prevent isomerization.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical decision point between the "Neutral" and "Cationic" pathways, which is dictated by the choice of base and ligand.
Figure 1: Catalytic cycle emphasizing the entry point of the brominated fatty acid substrate and potential inhibition by the free acid group.[1]
Experimental Protocols
Method A: The "Safe" Route (Via Methyl Ester)
Recommended for initial small-scale synthesis and high-value pharmaceutical intermediates.
Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and improves solubility in organic solvents.
Step 1: Esterification (Pre-step)
-
Dissolve 8-bromo-8-nonenoic acid in MeOH. Add catalytic
(5 mol%). Reflux for 4 hours. Concentrate and extract to yield Methyl 8-bromo-8-nonenoate .
Step 2: Heck Coupling Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | Methyl 8-bromo-8-nonenoate | 1.0 | Electrophile |
| Partner | Methyl Acrylate / Styrene | 1.5 | Olefin Partner |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | P(o-tol)₃ | 0.10 (10 mol%) | Bulky phosphine prevents Pd-black |
| Base | Et₃N (Triethylamine) | 2.5 | Acid scavenger |
| Solvent | CH₃CN or DMF | [0.2 M] | Polar aprotic solvent |
Procedure:
-
Charge a reaction vial with Methyl 8-bromo-8-nonenoate (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Evacuate and backfill with Nitrogen (x3).
-
Inject degassed solvent (DMF or Acetonitrile) via syringe.
-
Add Et₃N (2.5 equiv) and the alkene partner (1.5 equiv).
-
Heat to 90°C for 12–16 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and Brine. Dry over MgSO₄.
Method B: The "Direct" Route (Jeffery Conditions)
Recommended for process scalability and "Green Chemistry" applications.
Rationale: T. Jeffery developed conditions using Tetraalkylammonium salts (Phase Transfer Catalysts) that stabilize "naked" Pd(0) nanoparticles, allowing the reaction to proceed without phosphine ligands and often in the presence of free acids or water.
Protocol:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 8-Bromo-8-nonenoic acid | 1.0 | Electrophile |
| Partner | Alkene (e.g., Ethyl Acrylate) | 2.0 | Olefin Partner |
| Catalyst | Pd(OAc)₂ | 0.03 (3 mol%) | Catalyst |
| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 | Phase Transfer / Stabilizer |
| Base | NaHCO₃ or K₂CO₃ | 3.0 | 1 eq for COOH, 1 eq for HBr, 1 excess |
| Solvent | DMF (or DMF/H₂O 9:1) | [0.3 M] | Solvent |
Procedure:
-
Combine 8-bromo-8-nonenoic acid (1.0 equiv), Pd(OAc)₂ (3 mol%), TBAB (1.0 equiv), and K₂CO₃ (3.0 equiv) in a round-bottom flask.
-
Add DMF. Note: The mixture will be heterogeneous.
-
Add the alkene partner (2.0 equiv).
-
Heat to 80°C with vigorous stirring.
-
Critical Note: Vigorous stirring is essential for the solid-liquid phase transfer.
-
-
Workup:
-
Cool to room temperature.[3]
-
Carefully acidify with 1M HCl to pH ~3 (to reprotonate the carboxylic acid product).
-
Extract with EtOAc. The product will be in the organic layer.
-
Troubleshooting & Optimization Guide
The following table addresses common failure modes specific to long-chain halo-acids.
| Observation | Root Cause | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition due to lack of stabilization. | Switch to Method B (TBAB stabilizes Pd colloids) or increase phosphine loading in Method A. |
| Low Conversion | Substrate inhibition by the Carboxylate ( | Ensure 3.0 equiv of base is used in Method B. The first equivalent is consumed strictly to neutralize the acid. |
| Regio-isomers | Migration of the double bond after coupling. | Lower temperature to 70°C; switch solvent to DMAc (Dimethylacetamide). |
| Starting Material Recovery | Oxidative addition failed (Steric bulk of gem-bromide). | Use a more electron-rich ligand like SPhos or P(t-Bu)₃ (though expensive). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate protocol based on scale and risk tolerance.
References
-
The Heck Reaction Mechanism & General Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
The "Jeffery Conditions" (Ligand-Free/PTC): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(45), 5133-5136. [Link]
Sources
- 1. Palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Sonogashira coupling of 8-Bromo-8-nonenoic acid with terminal alkynes
Executive Summary
This application note details the methodology for performing Sonogashira cross-coupling reactions using 8-bromo-8-nonenoic acid as the electrophile. This substrate presents two distinct chemical challenges: the presence of an unprotected carboxylic acid (which can poison basic catalytic systems) and a gem-vinyl bromide moiety (1,1-disubstituted alkene), which imposes steric hindrance during the oxidative addition step.
This guide provides two validated workflows:
-
Route A (Protection-First): Conversion to methyl ester prior to coupling. Recommended for small-scale discovery or when high purity is paramount.
-
Route B (Direct Coupling): Coupling of the free acid using a modified base load. Recommended for process efficiency and minimizing step count.
Substrate Analysis & Strategic Considerations
The Substrate: 8-Bromo-8-nonenoic Acid
-
Structure:
-
Key Reactivity Feature: The bromine is located at the 2-position relative to the terminal double bond (gem-vinyl bromide).
-
Implication: Unlike linear vinyl halides, gem-vinyl halides possess increased steric bulk around the C-Br bond. Standard Pd(PPh
) catalysts may require elevated temperatures (>50°C) or bidentate ligands (e.g., dppf) to facilitate oxidative addition.
The Acidic Challenge
The carboxylic acid proton (
-
Risk: Formation of ammonium carboxylate salts can precipitate, altering the solvent ionic strength and potentially coordinating to the Pd center, dampening reactivity.
-
Solution: In Route B (Direct), we utilize 3.5 equivalents of base to ensure the carboxylate is fully deprotonated while leaving sufficient free amine to facilitate the alkyne transmetallation.
Experimental Protocols
Route A: Coupling via Methyl Ester (High Reliability)
Best for: Complex alkynes, discovery chemistry, and maximizing yield.
Step 1: Esterification (Preparation)
Dissolve 8-bromo-8-nonenoic acid in MeOH (0.5 M). Add catalytic H
Step 2: Sonogashira Coupling
Reagents:
-
Electrophile: Methyl 8-bromo-8-nonenoate (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl
(PPh ) (3 mol%) -
Co-Catalyst: CuI (1.5 mol%)
-
Base: Et
N (3.0 equiv) -
Solvent: THF (anhydrous, degassed)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a condenser and magnetic stir bar. Cool under Argon flow.
-
Charging: Add PdCl
(PPh ) , CuI, and the methyl ester. -
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Base: Add degassed THF followed by Et
N via syringe. The solution should turn yellow/brown. -
Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal THF) over 5 minutes.
-
Reaction: Heat to 55°C for 4–6 hours. Note: Room temperature is often insufficient for gem-vinyl bromides.
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the vinyl bromide UV trace.
-
Workup: Cool to RT. Dilute with Et
O. Wash with sat. NH Cl (to remove Cu), then brine. Dry over MgSO . -
Hydrolysis (Optional): If the free acid product is required, treat the coupled ester with LiOH (2 equiv) in THF/H
O (3:1) at RT for 2 hours.
Route B: Direct Coupling of Free Acid (Process Efficient)
Best for: Simple alkynes, scale-up, and "Green" chemistry metrics.
Reagents:
-
Electrophile: 8-Bromo-8-nonenoic acid (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.3 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (3 mol%) — chosen for stability against carboxylates. -
Co-Catalyst: CuI (2 mol%)
-
Base: Et
N (4.0 equiv) — Excess required to buffer acid. -
Solvent: DMF (anhydrous) — Required for solubility of the carboxylate salt.
Procedure:
-
Dissolution: In a reaction vial, dissolve 8-bromo-8-nonenoic acid in DMF (0.2 M).
-
Deprotonation: Add Et
N (4.0 equiv). Stir for 5 minutes. The solution may warm slightly (exothermic acid-base reaction). -
Catalyst Addition: Add Pd(dppf)Cl
and CuI under Argon stream. -
Coupling: Add the terminal alkyne.
-
Reaction: Heat to 65°C for 6–12 hours.
-
Workup (Critical):
-
Dilute with EtOAc.
-
Acid Wash: Wash carefully with 1M HCl (to protonate the product carboxylic acid and remove excess amine).
-
Extraction: The product is in the organic layer. Wash with Brine.
-
Purification: Flash chromatography using Hexanes:EtOAc + 1% AcOH.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steric challenge of the gem-vinyl bromide substrate.
Figure 1: Catalytic cycle of the Sonogashira coupling. Note the 'Steric Bottleneck' at the oxidative addition step due to the 1,1-disubstituted vinyl bromide.
Troubleshooting & Optimization Data
| Issue | Symptom | Root Cause | Corrective Action |
| No Reaction | SM remains unchanged by TLC after 4h. | Steric hindrance of gem-bromide prevents oxidative addition. | Increase Temp to 60°C; Switch ligand to dppf or XPhos . |
| Glaser Coupling | Formation of di-alkyne (R-C≡C-C≡C-R). | Oxygen leak in system; CuI loading too high. | Degas solvents rigorously (freeze-pump-thaw); Reduce CuI to 0.5 mol%. |
| Precipitation | Heavy solids form immediately upon adding base (Route B). | Formation of insoluble ammonium carboxylate salts. | Switch solvent to DMF or DMAc; Ensure 3.5+ equiv of base is used. |
| Black Pd | Reaction turns black, yield stalls. | Catalyst decomposition ("Pd black" precipitation). | Add excess ligand (PPh |
References
-
Original Methodology: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1][3] Tetrahedron Letters, 16(50), 4467–4470.[3] Link
-
Gem-Vinyl Halide Reactivity: Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[2][3][4][5][6] Chemical Reviews, 103(5), 1979-2018. Link
-
Carboxylic Acid Handling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2][5][6] Chemical Reviews, 107(3), 874–922. Link
-
Copper-Free Variants (Alternative): Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl/heteroaryl chlorides with terminal alkynes. Journal of Organic Chemistry, 71(1), 379-381. Link
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 8-Bromo-8-nonenoic Acid Derivatives for Advanced Click Chemistry Applications
Introduction: Unlocking the Potential of a Versatile Bifunctional Linker
In the landscape of bioconjugation, drug discovery, and materials science, the demand for versatile and efficient chemical tools is ever-present. Bioorthogonal chemistry, particularly "click chemistry," has emerged as a powerful strategy for the precise and reliable construction of complex molecular architectures in diverse environments.[1][2][3][4] This guide focuses on the innovative applications of 8-Bromo-8-nonenoic acid and its derivatives, showcasing their transformation into potent reagents for click chemistry.
8-Bromo-8-nonenoic acid is a unique bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. This arrangement provides two orthogonal handles for chemical modification. The carboxylic acid allows for straightforward coupling to amines, alcohols, or other nucleophiles on biomolecules or surfaces. The vinyl bromide, as we will explore, serves as a latent terminal alkyne, a key functional group for the widely used azide-alkyne cycloaddition reactions.[5] This dual functionality makes it an ideal scaffold for creating customized linkers, probes, and building blocks for a myriad of scientific applications.
This document provides a comprehensive overview of the synthesis of "clickable" 8-nonenoic acid derivatives and detailed protocols for their application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.
Core Principle: From Vinyl Bromide to a "Clickable" Alkyne
The key to unlocking the click chemistry potential of 8-Bromo-8-nonenoic acid lies in the efficient conversion of the terminal vinyl bromide to a terminal alkyne. This transformation is achieved through a dehydrobromination reaction. A mild and effective method for this conversion involves the use of a non-nucleophilic base such as tetra-n-butylammonium fluoride (TBAF).[5] This reaction proceeds with high yield and is tolerant of various functional groups, making it a robust strategy for synthesizing the alkyne precursor for click chemistry.
The resulting 8-nonynoic acid is the central building block for the applications described herein. Its terminal alkyne is ready to participate in click reactions, while the carboxylic acid remains available for conjugation to a molecule of interest.
Experimental Section
Part 1: Synthesis of 8-Nonynoic Acid from 8-Bromo-8-nonenoic Acid
This protocol details the conversion of the vinyl bromide moiety to a terminal alkyne.
Materials:
-
8-Bromo-8-nonenoic acid
-
Tetra-n-butylammonium fluoride (TBAF) trihydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-Bromo-8-nonenoic acid (1.0 eq) in anhydrous DMF.
-
Add TBAF trihydrate (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 8-nonynoic acid.
Expected Outcome:
The reaction should yield 8-nonynoic acid as a clear oil or low-melting solid in high yield (>80%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid of 8-nonynoic acid can be activated and coupled to a variety of molecules, such as proteins, peptides, fluorescent dyes, or solid supports. A common method is the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.
Materials:
-
8-Nonynoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Molecule of interest with a primary amine (e.g., an amine-modified fluorescent dye)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a flame-dried flask, dissolve 8-nonynoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) or EDC (1.2 eq) to the solution and stir at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate (if applicable). The filtrate contains the 8-nonynoic acid NHS ester. This activated ester can be used immediately or stored under anhydrous conditions.
-
To conjugate to an amine-containing molecule, dissolve the molecule of interest in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer at pH 8-9) and add the freshly prepared 8-nonynoic acid NHS ester solution.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 eq) to facilitate the reaction.
-
Stir the reaction for 2-12 hours at room temperature.
-
Purify the resulting conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the molecule.
Diagram of the Derivatization and Conjugation Workflow:
Caption: Workflow for synthesizing an alkyne-labeled molecule.
Application Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized molecule (derived from 8-nonynoic acid) to an azide-containing partner.
Materials:
-
Alkyne-functionalized molecule (from Part 2)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol, DMF, or a mixture)
Procedure:
-
Dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[6]
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC, LC-MS, or another suitable analytical technique.
-
Upon completion, purify the triazole product. For biomolecules, this may involve dialysis or chromatography. For small molecules, standard extraction and chromatographic methods can be used.
Diagram of the CuAAC Reaction:
Caption: Schematic of the CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems or where copper cytotoxicity is a concern, SPAAC is the preferred method.[2] This requires the conversion of the terminal alkyne to a strained cyclooctyne. While the synthesis of a cyclooctyne derivative from 8-nonynoic acid is a multi-step process beyond the scope of this general guide, we present the protocol for using a commercially available or custom-synthesized cyclooctyne derivative of 8-nonenoic acid. For this protocol, we will assume the availability of a DBCO (dibenzocyclooctyne) derivative of 8-nonenoic acid, for example, 8-(DBCO-amido)-nonanoic acid.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-acid activated as an NHS ester and coupled to a biomolecule)
-
Azide-labeled biomolecule in a biologically compatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-labeled biomolecule in the appropriate buffer.
-
Add the DBCO-functionalized molecule to the solution. A 2-10 fold molar excess of the DBCO reagent over the azide-labeled molecule is often used to ensure complete labeling.[7]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE with fluorescent imaging (if one of the components is fluorescently tagged), mass spectrometry, or HPLC.
-
Remove the excess unreacted DBCO reagent by dialysis, size-exclusion chromatography, or spin filtration.
Diagram of the SPAAC Reaction:
Caption: Schematic of the SPAAC reaction.
Quantitative Data Summary
| Reaction Type | Typical Reactants | Catalyst | Typical Reaction Time | Key Advantages |
| CuAAC | Terminal Alkyne, Azide | Cu(I) (from CuSO₄/Na Ascorbate) | 1-12 hours | Fast kinetics, high yield, simple reagents |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN), Azide | None | 1-4 hours | Bioorthogonal, no catalyst needed, suitable for living systems |
Applications in Research and Drug Development
The derivatives of 8-Bromo-8-nonenoic acid are powerful tools with broad applicability:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids with fluorescent dyes, affinity tags, or drug molecules.[8]
-
Drug Discovery: Synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and probes for identifying drug targets.
-
Materials Science: Functionalization of surfaces, nanoparticles, and polymers to create novel materials with tailored properties.
-
Chemical Biology: Development of chemical probes to study biological processes in their native environment.[9]
Conclusion
8-Bromo-8-nonenoic acid serves as a versatile and cost-effective precursor for the synthesis of bifunctional linkers for click chemistry. The straightforward conversion of its vinyl bromide group to a terminal alkyne, combined with the readily functionalizable carboxylic acid, provides a robust platform for creating custom reagents for a wide range of applications in life sciences and materials research. The protocols outlined in this guide offer a solid foundation for researchers to harness the power of this unique molecule in their scientific endeavors.
References
- (No valid reference)
-
Okutani, M., & Mori, Y. (2009). Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride. The Journal of Organic Chemistry, 74(1), 442–444. [Link]
- MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole.
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. This is a foundational review on bioorthogonal chemistry.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research, 44(9), 666–676. This article provides a good overview of the development and application of bioorthogonal reactions.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Yao, J. Z., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ACS Applied Materials & Interfaces, 14(46), 52253–52264. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. This is a seminal paper on SPAAC. A general link to a primer on bioorthogonal chemistry is provided as a substitute: [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdhv.ca [mdhv.ca]
- 7. broadpharm.com [broadpharm.com]
- 8. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Modification of Proteins with 8-Bromo-8-nonenoic Acid
Part 1: Executive Summary & Core Directive
The 8-Bromo-8-nonenoic Acid (8-Br-9:0) Platform represents a specialized chemical biology approach for interrogating the "Lipidome-Proteome Interface."[1] Unlike standard alkyne- or azide-based fatty acid probes (which rely on CuAAC or SPAAC click chemistry), 8-Br-9:0 introduces a vinyl bromide functionality.[1]
This molecule serves two distinct high-value applications in drug discovery:
-
Bioorthogonal Profiling (Suzuki-Miyaura): It acts as a "stealth" metabolic probe that cells incorporate into N-myristoylated or S-palmitoylated proteins.[1] The vinyl bromide handle is inert to cellular nucleophiles but reacts rapidly with aryl boronic acids in the presence of a Palladium catalyst.[1]
-
Mechanism-Based Inhibition (Suicide Substrate): For specific metalloenzymes (e.g., lipoxygenases, P450s), the terminal vinyl bromide moiety acts as a latent electrophile, activated only within the catalytic pocket to form irreversible covalent adducts.[1]
This guide provides the protocols for Metabolic Labeling and Palladium-Catalyzed Cross-Coupling , the primary application for proteome-wide profiling.[1]
Part 2: Mechanism of Action & Scientific Rationale[1]
The "Vinyl Bromide" Advantage
The structural uniqueness of 8-Bromo-8-nonenoic acid lies in the terminal
-
Chemical Stability: Unlike activated esters (NHS) or alpha-halo ketones, the vinyl bromide is resistant to physiological nucleophiles (cysteine thiols, lysine amines) under standard conditions, ensuring low background noise.[1]
-
Palladium-Mediated Activation: In the presence of a Pd(II) or Pd(0) catalyst, the C-Br bond undergoes oxidative addition, allowing for cross-coupling with functionalized boronic acids (fluorophores, biotin) via the Suzuki-Miyaura reaction .[1]
Pathway Logic[1]
-
Cellular Uptake: 8-Br-9:0 mimics medium-chain fatty acids (e.g., nonanoic/octanoic acid).[1]
-
Enzymatic Incorporation: Acyl-CoA synthetases activate the acid; N-myristoyltransferases (NMTs) or Palmitoyl acyltransferases (PATs) transfer the probe onto target proteins.[1]
-
Bioorthogonal Ligation: The cell lysate is treated with a Pd catalyst and a Boronic Acid Tag.[1] The tag is covalently "stitched" to the lipid tail of the modified protein.[1]
Part 3: Visualization (Workflow Diagram)
Caption: Workflow for metabolic labeling and Suzuki-Miyaura cross-coupling of lipidated proteins.
Part 4: Experimental Protocols
Protocol A: Metabolic Labeling of Live Cells
Objective: To incorporate the vinyl bromide probe into the cellular proteome.[1]
Materials:
-
Probe: 8-Bromo-8-nonenoic acid (Stock: 100 mM in DMSO).
-
Media: DMEM (or cell-specific media) supplemented with 10% dialyzed FBS (lipid-depleted serum is crucial to reduce competition).[1]
-
Cells: HeLa, HEK293, or primary line of interest.
Procedure:
-
Seeding: Plate cells to reach 70-80% confluency on the day of labeling.
-
Probe Preparation: Dilute the 100 mM DMSO stock into pre-warmed culture media to a final concentration of 20–100 µM .
-
Note: Maintain DMSO concentration < 0.1% to avoid toxicity.[1]
-
Control: Prepare a vehicle control (DMSO only) and a competition control (Probe + 10x excess Palmitic/Myristic acid) to validate specificity.
-
-
Incubation: Aspirate old media and add the probe-containing media. Incubate for 4–16 hours at 37°C / 5% CO2.
-
Insight: Shorter times (4h) favor rapid turnover proteins; longer times (16h) label the steady-state proteome.[1]
-
-
Harvesting: Wash cells 3x with ice-cold PBS to remove unincorporated free fatty acids. Harvest via scraping or trypsinization.[1]
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Avoid DTT or TCEP at this stage, as strong reducing agents can interfere with the subsequent Palladium catalyst.[1]
Protocol B: On-Protein Suzuki-Miyaura Cross-Coupling
Objective: To conjugate a fluorophore or biotin tag to the vinyl bromide handle.[1]
Reagents:
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] premixed with a water-soluble ligand.[1]
-
Tag: Fluorescein-5-boronic acid (or Biotin-phenylboronic acid).[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Phosphate (pH 8.0).[1]
Step-by-Step:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Incubation: Incubate at 37°C for 1–2 hours with gentle agitation.
-
Critical: If protein precipitation occurs, add 0.5% SDS or conduct the reaction in a denaturing buffer (the reaction is robust to SDS).[1]
-
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer containing 50 mM DTT . The DTT poisons the Pd catalyst and reduces disulfides for gel analysis.[1]
-
Analysis:
Part 5: Data Presentation & Analysis
Quantitative Readouts
When validating the probe, compare the signal intensity against standard lipid probes (e.g., Alkynyl-Palmitate).[1]
| Parameter | 8-Bromo-8-nonenoic Acid (Suzuki) | Alkynyl-Fatty Acid (Click) | Notes |
| Reaction Type | Pd-Catalyzed Cross-Coupling | Cu(I)-Catalyzed Cycloaddition | Suzuki is "copper-free" (lower toxicity risk if done on live cells).[1] |
| Background | Low (Vinyl bromide is inert) | Low (Alkyne is inert) | Both offer high bioorthogonality.[1] |
| Tag Diversity | Boronic Acids (Commercial/Synthetic) | Azides (Highly Commercial) | Boronic acids are easily synthesized from aryl halides.[1] |
| Reaction pH | Basic (pH 8.[1]0) | Neutral to Physiological | Suzuki requires pH adjustment of lysate.[1] |
Troubleshooting Guide
-
Problem: High background signal in "No Probe" control.
-
Problem: Low Signal.
Part 6: References
-
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification."[1] Nature Communications, 5, 4740. Link
-
Foundational text on Pd-mediated protein modification.
-
-
Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on proteins."[1] Chemical Science, 2, 1666-1676.[1] Link
-
Wang, J., et al. (2020). "Suzuki-Miyaura Coupling on Proteins: A Review."[1] Bioconjugate Chemistry, 31(2), 299-310.[1] Link
-
Review of aqueous cross-coupling methodologies.
-
-
Hang, H. C., et al. (2011). "Chemical probes for the interrogation of protein lipidation."[1] Accounts of Chemical Research, 44(9), 699-708.[1] Link
-
General principles of fatty acid metabolic probing.
-
-
Ray, G., et al. (2022). "Vinyl halogenated fatty acids display antibacterial activity...".[1] Journal of Bacteriology, 194(19).[1][4] Link
-
Validates the biological activity and uptake of vinyl-halo fatty acids.
-
Disclaimer: 8-Bromo-8-nonenoic acid is a research chemical.[4][5][6][7] All protocols involving live cells and palladium catalysts should be performed in a fume hood with appropriate PPE.[1]
Sources
- 1. echemi.com [echemi.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 乙烯基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 8-Bromo-8-nonenoic Acid Derivatives
Introduction: Unlocking the Potential of Functional Bromo-alkene Monomers
In the landscape of modern polymer chemistry, the design and synthesis of functional macromolecules with precisely controlled architectures are paramount for the development of advanced materials. 8-Bromo-8-nonenoic acid and its derivatives represent a compelling class of monomers that offer a unique combination of functionalities. The presence of a vinyl bromide group provides a handle for controlled radical polymerization, a technique that allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.[1][2][3] Concurrently, the carboxylic acid or ester moiety introduces a versatile functional group that can be leveraged for post-polymerization modification, influencing solubility, or imparting specific chemical properties to the final material.
This guide provides detailed application notes and protocols for the controlled radical polymerization of methyl 8-bromo-8-nonenoate, a representative derivative of 8-bromo-8-nonenoic acid. The ester form is preferentially selected for polymerization to circumvent potential side reactions and catalyst inhibition associated with the acidic proton of the carboxylic acid. We will explore two of the most robust and widely adopted controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer exquisite control over the polymerization process, enabling the synthesis of polymers with tailored properties.
Strategic Approach: Controlled Radical Polymerization
The direct polymerization of vinyl halides can be challenging via conventional free radical polymerization, often leading to polymers with broad molecular weight distributions and limited control over the chain architecture.[4] Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, have emerged as powerful tools to overcome these limitations.[2] These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the concentration of radicals at any given time, thereby minimizing termination reactions and allowing for uniform chain growth.[1][3]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for the controlled polymerization of a wide range of monomers, including those with functional groups.[5][6][7] The mechanism involves the reversible activation of a dormant alkyl halide initiator by a transition metal complex (typically copper-based) to generate a propagating radical. The choice of the ligand for the copper catalyst is crucial for tuning its activity and ensuring control over the polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical reacts with the CTA to form a dormant species, which can then fragment to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains with a narrow molecular weight distribution.[8][9]
Application Note 1: Synthesis of Poly(methyl 8-bromo-8-nonenoate) via ATRP
This protocol details the synthesis of poly(methyl 8-bromo-8-nonenoate) using a copper-based ATRP system. The selection of a suitable initiator and ligand is critical for achieving a well-controlled polymerization.
Causality of Experimental Choices
-
Monomer: Methyl 8-bromo-8-nonenoate is used to prevent the acidic proton of the carboxylic acid from interfering with the catalyst complex.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for ATRP.
-
Catalyst: Copper(I) bromide (CuBr) is the active catalyst that initiates the polymerization.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a widely used ligand that forms a complex with CuBr, solubilizing it and tuning its reactivity for a controlled polymerization.
-
Solvent: Anisole is chosen as the solvent due to its high boiling point and ability to dissolve both the monomer and the resulting polymer.
Experimental Workflow: ATRP
Caption: ATRP workflow for poly(methyl 8-bromo-8-nonenoate).
Detailed Protocol: ATRP of Methyl 8-bromo-8-nonenoate
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add methyl 8-bromo-8-nonenoate (e.g., 5.0 g, 20.1 mmol), ethyl α-bromoisobutyrate (e.g., 196 mg, 1.0 mmol), and anisole (10 mL).
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 144 mg, 1.0 mmol) and PMDETA (e.g., 173 mg, 1.0 mmol).
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer/initiator solution to the catalyst-containing flask via a cannula.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion by ¹H NMR or GC analysis.
-
Termination: Once the desired conversion is reached (or after a set time, e.g., 24 hours), terminate the polymerization by opening the flask to air and diluting the mixture with tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Isolation: Decant the methanol and dry the polymer in a vacuum oven at 40°C overnight.
Expected Data
| Parameter | Expected Value |
| Target Molecular Weight ( g/mol ) | 5,000 |
| Monomer Conversion (%) | 50-70 |
| Number-Average Molecular Weight (Mn, GPC) | 4,500 - 6,500 |
| Polydispersity Index (PDI, GPC) | 1.1 - 1.3 |
Application Note 2: Synthesis of Poly(methyl 8-bromo-8-nonenoate) via RAFT Polymerization
This protocol outlines the synthesis of poly(methyl 8-bromo-8-nonenoate) using RAFT polymerization, offering an alternative controlled radical polymerization method.
Causality of Experimental Choices
-
Monomer: As with ATRP, the methyl ester is used.
-
Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator for radical polymerization.
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate is a suitable RAFT agent for controlling the polymerization of vinyl monomers. Its selection is based on its ability to effectively mediate the polymerization of less activated monomers.
-
Solvent: 1,4-Dioxane is a suitable solvent for this system.
Experimental Workflow: RAFT
Caption: RAFT workflow for poly(methyl 8-bromo-8-nonenoate).
Detailed Protocol: RAFT Polymerization of Methyl 8-bromo-8-nonenoate
-
Reagent Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve methyl 8-bromo-8-nonenoate (e.g., 5.0 g, 20.1 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 345 mg, 1.0 mmol), AIBN (e.g., 33 mg, 0.2 mmol), and 1,4-dioxane (10 mL).
-
Degassing: Purge the solution with dry nitrogen or argon for at least 30 minutes to remove oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70°C and stir.
-
Monitoring: Track the monomer conversion by taking samples at regular intervals and analyzing them by ¹H NMR or GC.
-
Termination: After the desired time (e.g., 24 hours) or conversion, stop the reaction by cooling the tube to room temperature.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Isolation: Collect the polymer by filtration or decantation and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Expected Data
| Parameter | Expected Value |
| Target Molecular Weight ( g/mol ) | 5,000 |
| Monomer Conversion (%) | 60-80 |
| Number-Average Molecular Weight (Mn, GPC) | 4,800 - 6,800 |
| Polydispersity Index (PDI, GPC) | 1.1 - 1.25 |
Post-Polymerization Modification: Accessing Poly(8-bromo-8-nonenoic acid)
The resulting poly(methyl 8-bromo-8-nonenoate) can be readily converted to the corresponding carboxylic acid-functionalized polymer through hydrolysis. A typical procedure involves dissolving the polymer in a suitable solvent mixture (e.g., THF/water) and treating it with a base such as sodium hydroxide or lithium hydroxide, followed by acidification. This post-polymerization modification expands the utility of these materials, for instance, in applications requiring water solubility or pH-responsiveness.
Conclusion
The polymerization of 8-bromo-8-nonenoic acid derivatives via controlled radical polymerization techniques like ATRP and RAFT opens up avenues for the creation of novel functional polymers. The protocols provided herein offer a robust starting point for researchers to synthesize well-defined polymers with pendant vinyl bromide and carboxylic acid/ester functionalities. The ability to precisely control the molecular weight and architecture of these polymers, coupled with the potential for post-polymerization modification, makes them attractive candidates for a wide range of applications in materials science, nanotechnology, and biomedical engineering.
References
-
IUPAC. (n.d.). Living polymerization. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615.
- Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661–3688.
- Odian, G. (2004).
- Patton, D. L., & Matyjaszewski, K. (2008). Synthesis of well-defined polymers with functionalities by atom transfer radical polymerization.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Barner-Kowollik, C. (Ed.). (2008).
- Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746.
- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
- Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146.
-
Matyjaszewski Polymer Group. (n.d.). Direct polymerization of functional monomers. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]
Sources
- 1. Living polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of functional polymers by living radical polymerisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-8-nonenoic Acid
Welcome to the technical support center for the purification of 8-Bromo-8-nonenoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this valuable synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during chromatographic purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chromatographic behavior of 8-Bromo-8-nonenoic acid and the initial steps in developing a robust purification method.
Q1: What are the key chemical properties of 8-Bromo-8-nonenoic acid that influence its chromatographic purification?
A1: Understanding the molecule's structure is paramount. 8-Bromo-8-nonenoic acid is an amphiphilic molecule with three key functional regions that dictate its behavior:
-
Carboxylic Acid Headgroup: This is a highly polar and acidic functional group. It is the primary site for strong interactions (hydrogen bonding) with polar stationary phases like silica gel, often leading to issues like peak tailing or irreversible binding.[1][2]
-
C9 Alkyl Chain: The nine-carbon backbone provides significant non-polar character, ensuring solubility in various organic solvents.
-
Terminal Vinyl Bromide: This group adds to the molecule's polarity and can be susceptible to degradation under certain conditions, such as exposure to strong nucleophiles or highly acidic environments.
Therefore, the purification strategy must balance the polarity of the carboxylic acid with the non-polar nature of the alkyl chain.
Q2: Which is the better choice for this purification: Normal-Phase or Reversed-Phase Chromatography?
A2: Both modes can be successful, but they address the purification challenge from different angles. The choice depends on the nature of the impurities and the scale of the purification.
-
Normal-Phase (NP) Chromatography: Using a polar stationary phase like silica gel, this method is excellent for separating the target molecule from less polar impurities (e.g., unreacted starting materials, non-polar side products). However, the acidic nature of the analyte requires careful mobile phase modification to achieve good peak shape and recovery.[3]
-
Reversed-Phase (RP) Chromatography: With a non-polar stationary phase (e.g., C18), this is the preferred method for separating 8-Bromo-8-nonenoic acid from more polar impurities.[4][5] It is often highly reproducible and scalable, making it a workhorse in industrial settings.
Q3: How do I select the right mobile phase for my purification?
A3: Mobile phase selection is critical for achieving optimal selectivity and resolution.[6][7] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for normal-phase, or to achieve good retention and separation in reversed-phase.
| Chromatography Mode | Typical Mobile Phase | Key Considerations & Modifiers |
| Normal-Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Crucial: Add 0.5-1% acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, drastically reducing its interaction with silica silanol groups and preventing peak tailing.[2] |
| Reversed-Phase | Acetonitrile/Water or Methanol/Water | Crucial: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic solvent components. This ensures the carboxylic acid remains protonated (neutral), leading to sharp, symmetrical peaks.[8][9] |
Q4: What detection methods are suitable for 8-Bromo-8-nonenoic acid?
A4: 8-Bromo-8-nonenoic acid lacks a strong chromophore for high-wavelength UV detection.
-
Low-Wavelength UV: Detection is possible at very low wavelengths (~205-210 nm) due to the carboxylic acid and vinyl groups, but this can lead to baseline noise as many common solvents also absorb in this region.[4]
-
Evaporative Light Scattering Detector (ELSD): This is an excellent choice as it is a universal detector for non-volatile compounds and is not dependent on the optical properties of the analyte. It is particularly useful in gradient elution where the mobile phase composition changes.[5][9]
-
Mass Spectrometry (MS): Coupling the liquid chromatograph to a mass spectrometer provides both detection and mass identification, which is invaluable for confirming the identity of the product and impurities.
-
Staining (for TLC): For TLC plate visualization, stains like potassium permanganate (which reacts with the double bond) or vanillin are effective.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Problem: My compound is not eluting from the normal-phase (silica gel) column.
-
Probable Cause: The highly polar carboxylic acid group is interacting too strongly with the acidic silanol groups on the silica surface, causing irreversible adsorption.[10]
-
Solution:
-
Acidify the Mobile Phase: As a first step, ensure your mobile phase contains 0.5-1% acetic or formic acid. This is almost always necessary for eluting carboxylic acids from silica gel.
-
Increase Mobile Phase Polarity: If acidification is not enough, gradually increase the concentration of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).[7]
-
Consider an Alternative Stationary Phase: If the compound still does not elute, it may be degrading on the silica. Consider using a less acidic stationary phase like neutral or basic alumina.[11]
-
Problem: I'm observing severe peak tailing in both normal-phase and reversed-phase chromatography.
-
Probable Cause: This is a classic symptom of secondary interactions between the analyte and the stationary phase. For 8-Bromo-8-nonenoic acid, the cause is almost certainly the carboxylic acid group interacting with active sites on the stationary phase (silanol groups in NP, residual silanols in RP).[1]
-
Solution:
-
Normal-Phase: Add 0.5-1% acetic or formic acid to your eluent. This saturates the active sites on the silica and keeps your compound protonated, minimizing unwanted interactions.
-
Reversed-Phase: Add 0.1% TFA or formic acid to your mobile phase. This suppresses the ionization of both your analyte and any residual, exposed silanol groups on the C18 stationary phase, leading to symmetrical peaks.[8]
-
Problem: My purified product shows low recovery and signs of degradation.
-
Probable Cause: The compound may be unstable on the stationary phase. Standard silica gel is acidic and can potentially catalyze degradation reactions involving the vinyl bromide or double bond.[10]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.
-
Deactivate the Silica: While less common for acidic compounds, you can try deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a modifier. However, the best approach is usually to switch stationary phases.
-
Switch to an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol for your purification.[11]
-
Use Reversed-Phase: RP-HPLC is often gentler on sensitive molecules and may prevent on-column degradation.
-
Problem: I cannot separate 8-Bromo-8-nonenoic acid from a closely related impurity.
-
Probable Cause: The impurity has a very similar polarity and structure to your target compound (e.g., the saturated analog, 8-bromononanoic acid, or a double bond isomer).
-
Solution:
-
Optimize the Mobile Phase: Small changes in the solvent composition can lead to large changes in selectivity.[7] Try changing the organic modifier (e.g., switch from methanol to acetonitrile in RP-HPLC) or use a ternary solvent system in normal-phase (e.g., Hexane/Ethyl Acetate/Dichloromethane).
-
Employ Gradient Elution: A shallow gradient, where the mobile phase composition changes slowly over time, can significantly improve the resolution of closely eluting compounds.[7]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Increase Column Length/Use a Higher-Resolution Column: A longer column or one packed with smaller particles will provide more theoretical plates and enhance separation efficiency.
-
Part 3: Experimental Protocols & Visualizations
Workflow for Chromatographic Purification
The following diagram outlines the logical steps from a crude reaction mixture to the final, purified product.
Caption: General workflow for chromatographic purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: A decision tree for troubleshooting common issues.
Protocol: Flash Chromatography of 8-Bromo-8-nonenoic Acid on Silica Gel
This protocol provides a step-by-step guide for purifying 8-Bromo-8-nonenoic acid using normal-phase flash chromatography.
1. Method Development (TLC):
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of test solvent systems. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Crucially, add 1% acetic acid to each test system.
-
Identify the solvent system that provides an Rf value of ~0.2-0.3 for the product spot. This will be your starting elution solvent.
2. Column Preparation:
-
Select a flash column appropriately sized for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Pack the column with silica gel using your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% Acetic Acid). Ensure the column is packed evenly without air bubbles.
-
Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.[12]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and inject it carefully onto the top of the column. Avoid using a solvent stronger than your mobile phase, as this will degrade the separation.[1]
4. Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase identified during TLC.
-
If impurities are close to your product, run a shallow gradient by slowly increasing the percentage of the more polar solvent (e.g., from 5% to 20% Ethyl Acetate over 10-15 column volumes).
-
Collect fractions throughout the run. The size of the fractions should be appropriate for the column size.
5. Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
References
- University of Rochester.
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Benchchem Technical Support.
- Beijer, K., & Ståhlberg, J. (1972). Reversed-phase chromatography of fatty acids on hydrophobic Sephadex. Analytical Biochemistry, 48(1), 1-8.
- TutorChase.
- Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Lab Bulletin.
- Borza, A. D., & Haler, A. R. (1978). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography.
- Phenomenex. Troubleshooting Guide. Phenomenex.
- Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids.
- Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Brazilian Chemical Society, 23(8), 1461-1468.
- Loeser, E. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ResearchGate.
- Le Grand, F., et al. (2017). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. Food and Nutrition Sciences, 8, 1051-1062.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal Phase Chromatography [labbulletin.com]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. tutorchase.com [tutorchase.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Removal of byproducts from 8-Bromo-8-nonenoic acid reactions
Welcome to the technical support center for 8-Bromo-8-nonenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile building block. Our focus is on ensuring the highest purity of your final product by effectively removing reaction byproducts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity and potential contaminants associated with 8-Bromo-8-nonenoic acid.
Q1: What are the primary sources of impurities in reactions involving 8-Bromo-8-nonenoic acid?
A1: Impurities can arise from two main sources: the synthesis of the starting material itself and the subsequent reactions it undergoes.
-
Impurities from Synthesis: A common route to 8-Bromo-8-nonenoic acid involves the olefination of an 8-oxo-nonanoic acid derivative. If a Wittig reaction is employed, the primary byproduct is triphenylphosphine oxide (TPPO).[1] If a Horner-Wadsworth-Emmons (HWE) reaction is used, a water-soluble dialkyl phosphate salt is generated, which is typically easier to remove.[2]
-
Impurities from Subsequent Reactions: When using 8-Bromo-8-nonenoic acid in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), byproducts can include unreacted starting materials, homocoupled products, and dehalogenated compounds.[3][4] Reactions involving the carboxylic acid moiety can also lead to impurities from unreacted coupling agents or side reactions.
Q2: My reaction mixture contains a significant amount of a white, crystalline solid that is sparingly soluble in many organic solvents. What is it likely to be?
A2: This is a classic indicator of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] TPPO is known for its high polarity and tendency to co-crystallize with products, making its removal challenging. Several specialized techniques are required for its effective separation.
Q3: Can the vinyl bromide functionality be unstable during purification?
A3: Terminal vinyl bromides are generally stable under standard purification conditions like silica gel chromatography and mild acid-base extractions. However, prolonged exposure to strong acids or bases, high temperatures, or certain transition metal catalysts could potentially lead to degradation or isomerization. It is always advisable to monitor for stability by TLC or LC-MS during the development of a purification protocol.[5]
Q4: I am performing a Suzuki-Miyaura coupling with 8-Bromo-8-nonenoic acid. What are the most common side products I should anticipate?
A4: In a Suzuki-Miyaura coupling, you should be mindful of a few potential side reactions.[3] The most common is the homocoupling of the boronic acid partner. Another frequent side product is the dehalogenated starting material, 8-nonenoic acid, which arises from a competing reduction pathway.[4] Unreacted starting materials, both the vinyl bromide and the boronic acid, may also persist in the final mixture.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of products derived from 8-Bromo-8-nonenoic acid.
Problem 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination
Issue: My NMR spectrum shows characteristic peaks for TPPO (typically multiplets around 7.5-7.8 ppm), and it co-elutes with my product during column chromatography.
Causality: TPPO is a highly polar and crystalline byproduct of the Wittig reaction. Its polarity can be similar to that of functionalized carboxylic acids, leading to difficult chromatographic separation.
Solutions:
-
Precipitation with a Non-Polar Solvent: TPPO has low solubility in non-polar solvents like hexane, cyclohexane, or diethyl ether, especially at low temperatures.[6]
-
Protocol: Concentrate your crude reaction mixture, then triturate or suspend the residue in cold hexane or a mixture of hexane and diethyl ether. The TPPO should precipitate, allowing for its removal by filtration. This may need to be repeated for high levels of contamination.[7]
-
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain Lewis acids, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[8]
-
Protocol: Dissolve the crude product in a polar solvent like ethanol or ethyl acetate. Add a solution of ZnCl₂ in the same solvent to precipitate the TPPO-Zn complex. The complex can then be removed by filtration.
-
-
Acidic Wash (for basic products): If your product is a neutral or basic compound resulting from a reaction of the carboxylic acid group, an acidic wash can help. TPPO has a weakly basic oxygen atom that can be protonated and extracted into an aqueous acidic layer.
Problem 2: Difficulty Separating the Product from Unreacted Starting Material
Issue: My product and the starting 8-Bromo-8-nonenoic acid have very similar Rf values on TLC, making chromatographic separation inefficient.
Causality: If the reaction minimally alters the polarity of the molecule (e.g., a subtle change far from the carboxylic acid and vinyl bromide groups), the chromatographic behavior of the product and starting material can be nearly identical.
Solutions:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic compounds.[9][10]
-
Principle: By treating the mixture with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral organic compounds remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can be extracted back into an organic solvent.[11]
-
Workflow: See the detailed protocol and diagram below.
-
-
Derivative Chromatography: If both your starting material and product are acids, consider temporarily converting them to their methyl or ethyl esters. The change in polarity might be sufficient to allow for chromatographic separation. The desired fraction can then be hydrolyzed back to the carboxylic acid.
Problem 3: Product Streaking or Poor Resolution on Silica Gel Column
Issue: My product streaks badly on the silica gel column, leading to broad peaks and poor separation.
Causality: The carboxylic acid moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.[12] This is a common issue with polar compounds, especially acids.
Solutions:
-
Solvent System Modification:
-
Add an Acid Modifier: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), into your eluent system can suppress the ionization of your carboxylic acid product and saturate the interaction sites on the silica gel, resulting in sharper peaks and better resolution.
-
Increase Eluent Polarity: A step gradient to a more polar solvent system (e.g., switching from ethyl acetate/hexane to methanol/dichloromethane) can help elute highly retained compounds more effectively.
-
-
Use of Alternative Stationary Phases:
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be a superior alternative. Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13]
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base like triethylamine diluted in your eluent before loading your sample.[12] This is particularly useful if your molecule is base-stable.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for separating your acidic product (or unreacted 8-Bromo-8-nonenoic acid) from neutral or basic byproducts.
Steps:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all acidic components are removed. Combine all aqueous extracts.
-
Wash Organic Layer (Optional): Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. This layer contains your neutral/basic compounds.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2), as indicated by litmus paper. Your carboxylic acid product should precipitate out or form an oil.
-
Final Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Diagram: Workflow for Acid-Base Extraction
Caption: Workflow for purifying a carboxylic acid.
Protocol 2: Flash Column Chromatography with an Acid Modifier
This protocol is designed to improve the separation of carboxylic acids on silica gel.
Steps:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides a good Rf value (0.2-0.4) for your target compound.
-
Prepare Eluent: Prepare your bulk eluent and add 0.5% (v/v) acetic acid. For example, to 1 L of a 30:70 ethyl acetate/hexane mixture, add 5 mL of acetic acid.
-
Column Packing: Pack a silica gel column with your chosen eluent (containing the acetic acid modifier).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Run the column as usual, collecting fractions and monitoring them by TLC.
-
Work-up: Combine the pure fractions. It is crucial to remove the acetic acid from the eluent during the final concentration step. This can be achieved by washing the combined fractions with water and brine, followed by drying and evaporation of the solvent.
Data Summary Table: Common Purification Strategies
| Issue | Potential Cause | Recommended Technique | Key Advantage |
| TPPO Contamination | Wittig Reaction Byproduct | Precipitation with Hexane/Ether[7] | Removes the bulk of TPPO without chromatography. |
| Unreacted Starting Acid | Similar Polarity to Product | Acid-Base Extraction[9] | Highly effective for separating acids from non-acidic compounds. |
| Streaking on Silica Gel | Strong interaction with silanol groups | Chromatography with Acid Modifier | Improves peak shape and resolution for acidic analytes.[12] |
| Complex Mixture | Multiple byproducts with close polarities | Reversed-Phase HPLC | Offers alternative selectivity for polar compounds.[13] |
References
- [Placeholder for a relevant synthesis paper]
- [Placeholder for a relevant reaction paper]
- [Placeholder for a relevant purific
-
University of Rochester. Workup: Triphenylphosphine Oxide. [Link][7]
-
ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link][6][14]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][4]
-
Reich, H. J. Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. [Link][2]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link][5]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][13]
-
Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. [Link][11]
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link][8]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Purification [chem.rochester.edu]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 8-Bromo-8-nonenoic Acid Stability Guide
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 8-Bromo-8-nonenoic acid as a standard fatty acid.[1] This is a critical error. This molecule is a bifunctional linker containing two distinct reactive termini: a carboxylic acid (C1) and a vinyl bromide (C8).[1]
The stability challenge lies in the opposing needs of these groups.[1] The carboxylic acid seeks hydrogen-bonding partners (leading to dimerization), while the vinyl bromide is a "loaded spring" for radical chemistry, highly sensitive to UV light and homolytic cleavage. This guide provides the causal logic and protocols to maintain structural integrity in solution.
Part 1: Critical Storage & Solvation (The "Process")
Q1: Why does my solution turn yellow after 48 hours in clear glass?
Diagnosis: Photolytic Dehalogenation.
The Mechanism: Vinyl halides possess a specific vulnerability to UV light (200–300 nm).[1] Photons trigger the homolytic cleavage of the
The Protocol:
-
Light Exclusion: ALL solutions must be handled in amber glassware or vessels wrapped in aluminum foil.
-
Inert Atmosphere: Store under Argon or Nitrogen.[1] Oxygen acts as a radical propagator, accelerating the degradation initiated by light.[1]
Q2: Which solvent should I use to prevent dimerization?
Diagnosis: Carboxylic Acid Dimerization. The Mechanism: In non-polar solvents (e.g., Chloroform, DCM), carboxylic acids exist almost exclusively as cyclic hydrogen-bonded dimers. This can alter effective molarity and reactivity profiles.[1] In protic solvents (e.g., Methanol), they are monomeric but risk Fischer Esterification catalyzed by trace acidity.[1]
Solvent Selection Matrix:
| Solvent Class | Recommended? | Technical Rationale |
| Alcohols (MeOH, EtOH) | NO (Long-term) | Promotes esterification (solvolysis) of the C1 acid over time.[1] |
| Chlorinated (DCM, | YES (Storage) | Excellent solubility.[1] Acid exists as a stable dimer.[1] Warning: Ensure solvent is acid-free to prevent vinyl protonation.[1] |
| Polar Aprotic (DMSO, DMF) | CAUTION | Good for monomeric solubility, but difficult to remove.[1] DMSO can act as an oxidant under stress.[1] |
| Ethers (THF, | YES (Reaction) | Good compromise. Disrupts dimers via H-bond acceptance without reacting.[1] |
Q3: Can I store this at room temperature if sealed?
Answer: No. The Logic: Even in the dark, thermal energy can accelerate the dehydrohalogenation (elimination of HBr) to form the corresponding alkyne (8-nonynoic acid), especially if the solution is slightly basic.
-
Standard: Store neat (solid/oil) at -20°C .
-
In Solution: Use anhydrous DCM at -20°C for maximum of 1 week.
Part 2: Troubleshooting & Degradation Pathways
Visualizing the Threat Landscape
The following diagram maps the specific degradation pathways you must actively prevent in your experimental design.
Caption: Figure 1. Degradation topology of 8-Bromo-8-nonenoic acid. Red paths indicate irreversible degradation; the green path represents reversible physical association.
Part 3: Analytical Validation (The "Proof")
Do not assume purity based on visual inspection. Use this self-validating HPLC protocol to quantify the ratio of Intact Vinyl Bromide vs. Degradants.
Standard Operating Procedure: Purity Check
Technique: Reverse-Phase HPLC (UV Detection) Rationale: The vinyl bromide moiety has a distinct UV absorption shoulder.[1] Loss of Br (alkyne formation) or polymerization will significantly shift the retention time (RT).[1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of COOH) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Detection | 210 nm (COOH) and 230 nm (Vinyl Bromide specific) |
| Flow Rate | 1.0 mL/min |
Interpretation:
-
Main Peak: 8-Bromo-8-nonenoic acid (Expect RT ~6-7 min).
-
Early Eluter: 8-Nonynoic acid (more polar due to loss of lipophilic Br).[1]
-
Broad Late Peak: Oligomers/Polymers (if yellowing occurred).[1]
Part 4: Frequently Asked Questions (FAQ)
Q: I need to perform a coupling reaction on the carboxylic acid. Will the vinyl bromide survive standard coupling reagents (EDC/NHS, HATU)? A: Generally, Yes . The vinyl bromide is relatively inert to electrophilic activation of the carboxylic acid.[1]
-
Risk:[1][2][3][4] Avoid strong bases (e.g., DBU, excess Triethylamine) which can trigger elimination to the alkyne.
-
Recommendation: Use DIPEA (Hünig's base) as it is non-nucleophilic and sterically hindered, reducing the risk of attacking the vinyl position.
Q: Can I use water as a solvent? A: Only if the pH is strictly controlled.[1]
-
Solubility: Poor (<1 mg/mL) without pH adjustment.[1]
-
Risk:[1][2][3][4] At high pH (basic), the molecule dissolves but risks elimination.[1] At low pH, it precipitates.[1]
-
Fix: Use a co-solvent system (Water:MeCN 1:[1]1) if aqueous conditions are mandatory.[1]
Q: How do I remove the "dimer" before reaction? A: You don't need to physically remove it.[1] The dimer is a dynamic equilibrium.[1] Adding a polar solvent (like DMF) or a base (like DIPEA) during your reaction setup will instantly break the H-bonds, making the monomer available for reaction.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 35860, 8-Nonenoic acid (Analogous structure). Retrieved from [Link][1]
-
Liu, Q., et al. (2011). Ultrafast strong-field dissociation of vinyl bromide.[1] Journal of Chemical Physics.[1] (Mechanistic insight into photolytic instability). Retrieved from [Link][1]
-
Tsuzuki, S., et al. (2008). Dimerization of Carboxylic Acids in Solution.[1] Journal of Physical Chemistry B. (Fundamental thermodynamics of acid dimerization).[1] Retrieved from [Link]
Sources
Technical Support Center: 8-Bromo-8-nonenoic Acid Analysis
Technical Abstract
8-Bromo-8-nonenoic acid (CAS: Specific CAS may vary by isomer, structure defined as HOOC-(CH₂)-C(Br)=CH₂) is a functionalized fatty acid derivative often used as a linker in PROTAC synthesis, lipid modification, or polymer functionalization. Its terminal gem-bromoalkene moiety is chemically distinct but prone to specific synthetic impurities that can derail downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide addresses the three most common impurity classes: Regioisomers (9-bromo-8-nonenoic acid), Over-brominated Adducts (8,9-dibromononanoic acid), and Starting Material Residues (8-nonynoic acid).
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Query: "I see a shoulder peak co-eluting with my main product on C18. Is this the regioisomer?"
Diagnostic Protocol
Standard C18 columns often fail to resolve the gem-bromoalkene (Target) from the vic-bromoalkene (Impurity) due to identical hydrophobicity. You must exploit the
Step-by-Step Resolution Strategy:
-
Switch Stationary Phase: Move from C18 to Phenyl-Hexyl or Biphenyl phases.
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Reasoning: ACN suppresses
interactions; MeOH promotes them, enhancing separation on phenyl phases.
-
Data Summary: Retention Behavior
| Compound | Structure | C18 Retention | Phenyl-Hexyl Retention |
| 8-Bromo-8-nonenoic acid | Co-elutes | Distinct Peak (T) | |
| 9-Bromo-8-nonenoic acid | Co-elutes | Shifted ( | |
| 8,9-Dibromononanoic acid | Late Eluter | Late Eluter |
Module 2: Spectroscopic Identification (NMR/MS)
User Query: "My Mass Spec shows the correct mass, but the NMR looks 'messy' in the alkene region. How do I confirm the structure?"
Mass Spectrometry: The Isotope Rule
Before looking at NMR, validate the bromine count using the Isotopic Pattern Rule. Bromine exists as
-
Target (1 Br atom): You must see two peaks of equal intensity separated by 2 amu (
and ). -
Impurity (2 Br atoms - 8,9-dibromo): You will see a 1:2:1 pattern (
, , ).
NMR Validation Protocol ( NMR in )
The defining feature of 8-bromo-8-nonenoic acid is the terminal methylene group.
-
Target Signal (Gem-Vinyl): Look for two singlets (or narrow doublets) representing the terminal
protons.- : Typically 5.4 – 5.6 ppm and 5.6 – 6.1 ppm .
-
Coupling: Small geminal coupling (
Hz).
-
Impurity Signal (Vic-Vinyl): Look for the regioisomer (9-bromo-8-nonenoic acid).
-
: Two multiplets around 6.0 – 6.4 ppm .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Coupling: Large vicinal coupling (
Hz, Hz).
-
-
Impurity Signal (Alkyne): 8-Nonynoic acid residue.[3]
- : Triplet of doublets at ~1.9 ppm (propargylic) and a triplet at ~2.0 ppm (terminal alkyne proton).
Module 3: Root Cause Analysis (Synthesis Origins)
User Query: "Why is the regioisomer forming? I followed the hydrobromination protocol exactly."
Mechanistic Insight
The synthesis typically involves the hydrobromination of 8-nonynoic acid. The position of the bromine is dictated by the competition between Markovnikov and Anti-Markovnikov addition.
-
The Target (Markovnikov): Addition of HBr across the triple bond where
adds to the terminal carbon (less substituted) and adds to the internal carbon (more substituted). -
The Impurity (Anti-Markovnikov): Often caused by the presence of peroxides (radical mechanism) or lack of metal catalysis, leading to the linear vinyl bromide.
Visualizing the Impurity Pathways
Figure 1: Synthetic divergence showing how reaction conditions (ionic vs. radical) dictate the formation of the target gem-bromide versus the vic-bromide impurity.
Module 4: Remediation & Storage
User Query: "My sample turned yellow after a week. Is it degraded?"
Stability Alert
Vinyl bromides are sensitive to light and acid.
-
The Yellowing: Indicates the release of
and the formation of conjugated dienes or oligomers. -
Storage Protocol:
-
Store at -20°C .
-
Protect from light (amber vials).
-
Add a stabilizer if downstream applications permit (e.g., BHT).
-
Purification Workflow (Decision Tree)
Figure 2: Purification decision matrix based on the specific impurity identified.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Discussion on NMR shifts of geminal vs. vicinal vinyl protons).
-
Organic Chemistry Portal. Hydrobromination of Alkynes. Available at: [Link] (Accessed Feb 2, 2026).
-
National Institute of Standards and Technology (NIST). Bromine Isotopic Pattern. Available at: [Link] (Accessed Feb 2, 2026).
-
Uehling, M. R., et al. "Catalytic Anti-Markovnikov Hydrobromination of Alkynes."[1] Journal of the American Chemical Society, 2014.[1] (Context for regio-control mechanisms).
Sources
Technical Support Center: Effect of Solvent on the Reactivity of 8-Bromo-8-nonenoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 8-Bromo-8-nonenoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental intricacies of this versatile bifunctional molecule. The dual presence of a vinyl bromide and a carboxylic acid presents unique reactivity challenges and opportunities, where solvent selection is paramount to achieving desired outcomes. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: General Properties and Handling FAQs
This section covers the fundamental properties and handling procedures for 8-Bromo-8-nonenoic acid.
Q1: What are the key physical and chemical properties of 8-Bromo-8-nonenoic acid?
8-Bromo-8-nonenoic acid is a C9 unsaturated fatty acid derivative. Its structure contains a terminal vinyl bromide and a carboxylic acid, making it a valuable building block. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅BrO₂ | PubChem[1] |
| Molecular Weight | 223.12 g/mol | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Density | ~0.908 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index | n20/D ~1.444 | Sigma-Aldrich[2] |
| IUPAC Name | 8-bromo-8-nonenoic acid | PubChem[1] |
| CAS Number | 17696-11-6 (related saturated compound) | PubChem[1] |
Q2: In which solvents is 8-Bromo-8-nonenoic acid soluble?
Due to its structure—a polar carboxylic acid head and a long, nonpolar alkyl chain—8-Bromo-8-nonenoic acid exhibits moderate solubility in a range of organic solvents.
-
High Solubility: Expected in polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), which can interact with both the polar and nonpolar parts of the molecule.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. The carboxylic acid group can hydrogen bond with the solvent.
-
Low Solubility: Expected in highly nonpolar solvents like hexanes and in water. However, deprotonation of the carboxylic acid with a base (e.g., NaOH, K₂CO₃) will form the carboxylate salt, significantly increasing its solubility in water or other polar protic solvents.
Q3: How should I handle and store this compound?
For long-term stability, it is recommended to store 8-Bromo-8-nonenoic acid under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place. Some unsaturated compounds can be sensitive to air and light over time, potentially leading to polymerization or degradation.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
A common point of failure for researchers new to this substrate is attempting classical nucleophilic substitutions. This section explains why these reactions are challenging.
Q4: My standard Sₙ1/Sₙ2 reaction with 8-Bromo-8-nonenoic acid is failing. What is the reason?
This is an expected outcome. Vinyl halides, where the halogen is directly attached to a double-bonded carbon, are notoriously unreactive in standard Sₙ1 and Sₙ2 reactions.[3] The choice of solvent, whether polar protic or aprotic, will not overcome the inherent electronic and steric barriers of the substrate.
Causality Explained:
-
Sₙ2 Pathway Failure: The Sₙ2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In a vinyl halide, this approach is sterically blocked by the molecule's own structure and electronically repelled by the electron-rich pi system of the double bond.[3]
-
Sₙ1 Pathway Failure: The Sₙ1 mechanism proceeds through a carbocation intermediate. The departure of the bromide ion from 8-Bromo-8-nonenoic acid would form a highly unstable vinyl carbocation.[4] The positive charge would reside on an sp-hybridized carbon, which is more electronegative than an sp³ carbon and therefore less able to stabilize the positive charge.[3]
Caption: Inherent limitations of Sₙ1 and Sₙ2 pathways for vinyl halides.
Section 3: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
The most effective way to functionalize the vinyl bromide moiety is through transition-metal-catalyzed cross-coupling reactions. Solvent choice here is not just about solubility; it directly influences catalyst activity and reaction outcome.
3.1 Suzuki-Miyaura Coupling
This reaction couples the vinyl bromide with an organoboron reagent. It is highly versatile for forming new carbon-carbon bonds.
Q5: What is the best solvent system for a Suzuki coupling with 8-Bromo-8-nonenoic acid?
There is no single "best" solvent; the optimal choice depends on the boronic acid partner, the base, and the catalyst system. The primary role of the solvent is to solubilize all components and facilitate the catalytic cycle. A base is required to activate the boronic acid.[5]
| Solvent System | Rationale & Use Case | Common Bases |
| Toluene or Dioxane | Non-coordinating, high-boiling solvents. Excellent for many standard phosphine-ligated palladium catalysts. Often used for reactions requiring elevated temperatures. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| THF / Water (Biphasic) | The aqueous phase dissolves the inorganic base (e.g., K₂CO₃), while the organic phase dissolves the substrate and catalyst. Promotes efficient reaction at the interface. | K₂CO₃, Na₂CO₃, NaOH |
| DMF or DMAc | Polar aprotic solvents that are excellent at dissolving a wide range of substrates and catalysts. Can accelerate the reaction rate.[6] | K₂CO₃, K₃PO₄ |
| Ethanol / Water | A "greener" solvent system that works well for many water-soluble substrates and bases.[7] | Na₂CO₃, K₂CO₃ |
Expert Insight: For 8-Bromo-8-nonenoic acid, a biphasic system like Toluene/Water or THF/Water with K₂CO₃ or K₃PO₄ is a robust starting point. The base will deprotonate the carboxylic acid, making the substrate soluble in the aqueous phase, which can facilitate its interaction with the catalyst at the phase boundary.
3.2 Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene. The solvent must stabilize the polar intermediates in the catalytic cycle.
Q6: How does solvent choice impact my Heck reaction?
The Heck reaction typically proceeds via a neutral or a cationic palladium pathway, and the solvent's polarity is a key determinant.
-
Polar Aprotic Solvents (DMF, DMAc, Acetonitrile): These are the most common and generally most effective solvents. They can stabilize the charged intermediates in the catalytic cycle, promoting higher reaction rates and yields.
-
Nonpolar Solvents (Toluene, Xylenes): Can be used but often result in slower reactions unless higher temperatures are employed.
-
Protic Solvents (Alcohols): Generally avoided as they can participate in side reactions, such as solvolysis or reduction of the palladium catalyst.
Troubleshooting Tip: If you are observing low yields in a Heck reaction, switching from a less polar solvent like toluene to a more polar one like DMF can often improve the outcome, provided your starting materials are stable under those conditions.
3.3 Sonogashira Coupling
This reaction is used to couple the vinyl bromide with a terminal alkyne, requiring both palladium and copper(I) co-catalysts.
Q7: Why is an amine like triethylamine (NEt₃) often used as the solvent for Sonogashira couplings?
The use of an amine solvent serves a dual purpose:
-
Base: The reaction generates HBr as a byproduct, which must be neutralized to prevent catalyst deactivation and other side reactions. The amine acts as the base to quench the HBr.[8]
-
Solvent: Triethylamine or diethylamine can effectively dissolve the organic substrates and the catalyst complexes.
While a neat amine solvent is common, co-solvents are frequently used to improve solubility and reaction performance. A mixture of THF/NEt₃ or DMF/NEt₃ provides a good balance of polarity and basicity.[8][9]
Q8: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
This is a classic side reaction in Sonogashira couplings, promoted by the copper(I) catalyst in the presence of oxygen.[8]
Mitigation Strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalysts. This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
"Copper-Free" Conditions: In some cases, the reaction can be performed without a copper co-catalyst, especially with more reactive halides or specialized ligands, which eliminates the primary pathway for homocoupling.
-
Use of an Additive: Sometimes, a small amount of a reducing agent can help keep the copper in its active Cu(I) state and suppress oxidative homocoupling.
Section 4: Managing Intramolecular Reactivity
The bifunctional nature of 8-Bromo-8-nonenoic acid can be a source of unwanted side reactions.
Q9: The carboxylic acid seems to be interfering with my reaction. Should I protect it?
This is a critical consideration. The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in cross-coupling. Furthermore, the corresponding carboxylate can act as a ligand for the metal center.
Decision-Making Protocol:
-
Are strongly basic or nucleophilic reagents used? (e.g., organolithiums, Grignard reagents, or strong, non-hindered bases). If YES , protection is almost certainly required. The acid will quench these reagents.
-
Is the reaction base-mediated? (e.g., Suzuki, Heck, Sonogashira). The base will deprotonate the acid to form a carboxylate. While the reaction may still proceed, this can affect solubility and catalyst performance. Protection (e.g., as a methyl or ethyl ester) can lead to cleaner reactions and simpler purification.
-
Is the reaction sensitive to charged species? If the carboxylate anion could detrimentally coordinate to the catalyst or inhibit a key step, protection is advisable.
Caption: Decision workflow for protecting the carboxylic acid group.
Q10: I am getting an unexpected lactone product. What is happening?
You are likely observing an intramolecular halolactonization reaction. This is a known reaction pathway for halo-alkenoic acids.[10] Under certain conditions, especially with a base, the deprotonated carboxylate can act as an intramolecular nucleophile, attacking the double bond. The presence of the bromine atom facilitates this cyclization. The choice of solvent can influence the rate and selectivity of this reaction. For instance, highly polar or hydrogen-bond-donating solvents might promote the formation of the ionic intermediates involved.[10]
Section 5: Experimental Protocols
The following are generalized, starting-point protocols. Researchers must optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 8-Bromo-8-nonenoic acid (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via cannula.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until completion.
-
Cool to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
Sources
- 1. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-壬烯酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8-Nonenoic Acid | C9H16O2 | CID 35860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 24. Khan Academy [khanacademy.org]
- 25. Chapter 8 notes [web.pdx.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. Research Portal [openresearch.surrey.ac.uk]
- 29. macmillan.princeton.edu [macmillan.princeton.edu]
- 30. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. Yoneda Labs [yonedalabs.com]
- 36. 8-Nonynoic acid | C9H14O2 | CID 35698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. 8-NONENOIC ACID | 31642-67-8 [chemicalbook.com]
- 38. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Suzuki-Miyaura Coupling of 8-Bromo-8-nonenoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 8-bromo-8-nonenoic acid, with a specific focus on minimizing the formation of homocoupling byproducts.
Introduction: The Challenge of Coupling 8-Bromo-8-nonenoic Acid
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its application to substrates such as 8-bromo-8-nonenoic acid presents a unique set of challenges. The presence of a terminal vinyl bromide and a free carboxylic acid group within the same molecule requires careful optimization of reaction conditions to achieve high yields of the desired cross-coupled product while suppressing unwanted side reactions, most notably the homocoupling of the boronic acid partner.[3]
This guide will provide a comprehensive overview of the key factors influencing the outcome of this reaction, detailed troubleshooting strategies, and optimized experimental protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant problem in my Suzuki reaction with 8-bromo-8-nonenoic acid?
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl or divinyl species. This side reaction is primarily promoted by the presence of palladium(II) species and dissolved oxygen in the reaction mixture.[3][4] When using a Pd(II) precatalyst like Pd(OAc)₂, a portion of it can react directly with the boronic acid in an oxidative process, leading to homocoupling and the generation of Pd(0), which then enters the desired catalytic cycle. Oxygen can also facilitate the oxidation of Pd(0) to Pd(II), further promoting this unwanted pathway.[3]
Q2: How does the carboxylic acid group in 8-bromo-8-nonenoic acid affect the reaction?
The free carboxylic acid can complicate the Suzuki-Miyaura reaction in several ways. Firstly, it can react with the basic conditions required for the activation of the boronic acid, potentially altering the optimal base stoichiometry. Secondly, the resulting carboxylate anion can coordinate to the palladium center, which may inhibit the catalytic activity and slow down the desired cross-coupling reaction. This chelation effect can sometimes stabilize the palladium catalyst, but in other cases, it can lead to catalyst deactivation.
Q3: What is the best choice of base for this reaction?
The choice of base is critical when working with a substrate containing an acidic proton.[5] Strong bases like NaOH or KOH can lead to high yields but may also promote side reactions. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting the reaction while minimizing the degradation of sensitive functional groups.[5] For substrates with base-labile groups, even milder bases like potassium fluoride (KF) can be employed.[6] A screening of different bases is often necessary to find the optimal conditions for your specific boronic acid partner.
Q4: Should I protect the carboxylic acid group before the reaction?
Protecting the carboxylic acid as an ester, for example, a methyl or ethyl ester, can be an effective strategy to prevent its interference with the reaction.[7] This approach simplifies the reaction setup as the choice of base becomes less critical with respect to the acidic proton. However, this adds extra steps to your synthetic route (protection and deprotection), which may not be ideal. Direct coupling of the free acid is often achievable with careful optimization of the reaction conditions.
Q5: Which palladium catalyst and ligand system is recommended for coupling a vinyl bromide?
For Suzuki couplings of vinyl bromides, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often effective.[6] Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) can be excellent choices. N-heterocyclic carbene (NHC) ligands are also highly effective for cross-coupling reactions.[3]
Troubleshooting Guide: Minimizing Homocoupling
Significant formation of the homocoupled product is a clear indication that the reaction conditions are not optimal. The following table summarizes common causes and provides actionable solutions to minimize this unwanted side reaction.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling | 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst without an efficient reduction to Pd(0). 3. Sub-optimal base or solvent. | 1. Degas the solvent and reaction mixture thoroughly. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst system that rapidly generates Pd(0). 3. Screen different bases. Start with milder bases like K₂CO₃ or K₃PO₄.[5] 4. Slowly add the boronic acid to the reaction mixture to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction.[8] |
| Low or no conversion of 8-bromo-8-nonenoic acid | 1. Catalyst deactivation by the carboxylate group. 2. Inefficient oxidative addition of the vinyl bromide. 3. Inactive catalyst. | 1. Protect the carboxylic acid as an ester.[7] 2. Increase the amount of base to ensure both deprotonation of the carboxylic acid and activation of the boronic acid. 3. Screen different ligands. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.[3] 4. Increase the reaction temperature. |
| Formation of de-brominated starting material | Reductive dehalogenation of the vinyl bromide. | 1. Ensure strictly anaerobic conditions. 2. Use a less reactive base. 3. Lower the reaction temperature. |
| Complex mixture of byproducts | 1. Decomposition of starting materials or product. 2. Multiple side reactions occurring. | 1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or GC/LC-MS. 2. Re-evaluate the entire reaction setup. Consider a different solvent, base, and catalyst/ligand combination. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-8-nonenoic Acid
This protocol provides a robust starting point for the coupling of 8-bromo-8-nonenoic acid with a variety of boronic acids.
Materials:
-
8-Bromo-8-nonenoic acid
-
Boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 8-bromo-8-nonenoic acid (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of 8-Bromo-8-nonenoic Acid followed by Suzuki Coupling
This two-step procedure is recommended if direct coupling of the free acid proves challenging.
Step 1: Fischer Esterification
-
Dissolve 8-bromo-8-nonenoic acid in methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid, remove the alcohol under reduced pressure, and extract the ester with an organic solvent.
-
Purify the ester by column chromatography.
Step 2: Suzuki Coupling of the Ester
-
Follow the general procedure in Protocol 1, using the synthesized ester of 8-bromo-8-nonenoic acid as the starting material. A wider range of bases can be screened as the acidic proton is no longer present.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is crucial for effective troubleshooting.
Desired Suzuki-Miyaura Catalytic Cycle
The productive cycle involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the cross-coupled product.
Competing Homocoupling Pathway
The homocoupling pathway is initiated by the reaction of the boronic acid with a Pd(II) species, often exacerbated by the presence of oxygen.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reaction.
References
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]
-
MDPI. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]
-
ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
-
MDPI. (2020). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. (2018). Screening of different bases for Suzuki coupling. [Link]
-
MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
RSC Publishing. (2018). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. [Link]
Sources
8-Bromo-8-nonenoic acid reaction monitoring by TLC and LC-MS
Technical Support Center: Analytical Monitoring of 8-Bromo-8-nonenoic Acid
Subject: Troubleshooting & Optimization Guide for Reaction Monitoring (TLC & LC-MS) Case ID: 8-Br-FA-Monitor Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
8-Bromo-8-nonenoic acid presents a dual analytical challenge: it lacks a strong UV chromophore (making standard UV detection difficult) and possesses an ionizable carboxylic acid tail (requiring pH control). Successful monitoring requires shifting from standard UV visualization to specific chemical stains (TLC) and utilizing the distinct isotopic signature of bromine in mass spectrometry.
This guide provides self-validating protocols to monitor the integrity and consumption of this reagent in synthetic workflows.
Part 1: Quick-Check Diagnostics (TLC)
User Question: "I spotted my reaction mixture on a TLC plate, but I see nothing under the UV lamp (254 nm). Is my compound gone?"
Technical Diagnosis:
Your compound is likely present but invisible. 8-Bromo-8-nonenoic acid contains a vinyl bromide and an aliphatic chain. It lacks the conjugated
Solution: Chemical Staining Protocol You must use destructive visualization methods. The following stains are validated for this specific molecular architecture:
| Stain Reagent | Target Functional Group | Expected Result | Mechanism |
| KMnO₄ (Permanganate) | Terminal Alkene (C=C) | Yellow/Brown spots on purple background | Oxidation of the double bond to a diol/ketone. |
| Bromocresol Green | Carboxylic Acid (-COOH) | Yellow spots on blue background | Acid-base indicator shift (pH < 3.8). |
| Iodine Chamber | Aliphatic Chain | Brown spots (transient) | Intercalation of iodine into the lipid chain. |
Validated TLC Workflow:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (variable ratio) + 1% Acetic Acid .
-
Why Acetic Acid? Without it, the carboxylic acid moiety will interact strongly with the silica, causing the spot to "streak" or stay at the baseline (
).
-
-
Visualization: Dip in KMnO₄ and heat gently with a heat gun until spots appear.
Part 2: High-Resolution Monitoring (LC-MS)
User Question: "I am seeing a weak signal in LC-MS positive mode, or multiple confusing peaks. How do I confirm the identity of 8-bromo-8-nonenoic acid?"
Technical Diagnosis: Two issues are likely occurring:
-
Wrong Ionization Mode: Carboxylic acids ionize poorly in ESI Positive (
). They require ESI Negative ( ) to form the carboxylate anion . -
Solvent Artifacts: If you dissolve the sample in Methanol (MeOH), you may generate methyl esters in the source or during storage, creating "ghost" peaks at
.
The "Bromine Fingerprint" (Crucial for Identification)
Bromine exists as two stable isotopes:
-
Target Mass (
):-
isotope:
-
isotope:
-
Note: Values are approximate based on atomic weights (
).
-
isotope:
LC-MS Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile (ACN). Avoid MeOH to prevent esterification.
-
Gradient: 50% B to 95% B (Lipophilic chain requires high organic content for elution).
-
Detection:
-
MS: SIM (Selected Ion Monitoring) at 233/235.
-
UV: 205–210 nm (End absorption only; low sensitivity).
-
Part 3: Decision Logic & Workflows
Workflow 1: Method Selection Strategy
Use this logic flow to determine the correct analytical technique based on your reaction stage.
Caption: Decision matrix for selecting between TLC and LC-MS based on analyte concentration and detection limits.
Workflow 2: Troubleshooting "Missing" Signals
If the compound is not detected, follow this failure analysis tree.
Caption: Root cause analysis for signal failure, addressing UV limitations and MS ionization modes.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use UV detection if I don't have a Mass Spec? A: Only if you use a wavelength of 205–210 nm . The vinyl bromide moiety has a weak absorption band in the far UV. However, standard solvents (like Ethyl Acetate) also absorb here, so you must use UV-transparent solvents like Acetonitrile or Hexanes.
Q: Why does my LC-MS peak show a mass of 247/249 instead of 233/235?
A: You are likely seeing the Methyl Ester artifact (
-
Fix: Dissolve standards and samples in Acetonitrile or Isopropanol.
Q: Is the vinyl bromide moiety stable during monitoring?
A: Generally, yes. Vinyl halides are less reactive than alkyl halides toward nucleophilic substitution (
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
- Murphy, R. C. (2015). Mass Spectrometry of Lipids.
-
Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Journal of Chromatography B. (Validates acidic mobile phases for COOH retention).
- Pavia, D. L., et al. (2013). Introduction to Spectroscopy.
Sources
Validation & Comparative
A Guide to Protein Modification: A Comparative Analysis of 8-Bromo-8-nonenoic Acid and Other Linkers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of proteomics and drug development, the precise and stable modification of proteins is paramount. The choice of a chemical linker to conjugate moieties such as drugs, fluorophores, or other biomolecules to a protein can profoundly influence the efficacy, stability, and functionality of the final product. This guide provides an in-depth technical comparison of 8-Bromo-8-nonenoic acid, a representative vinyl bromoalkenoic acid, with other commonly employed linkers for protein modification.
While direct, extensive experimental data for 8-Bromo-8-nonenoic acid in protein bioconjugation is not widely available in peer-reviewed literature, this guide will leverage established principles of organic chemistry to project its potential reactivity and compare it to well-characterized alternatives. We will delve into the mechanistic underpinnings of these linkers, providing a framework for rational selection in your research endeavors.
The Critical Role of Linkers in Protein Modification
Linkers are bifunctional molecules that form a covalent bridge between a protein and another molecule of interest. An ideal linker should exhibit high reactivity towards a specific functional group on the protein, form a stable covalent bond, and possess properties (e.g., length, flexibility, cleavability) that are tailored to the specific application, such as in the development of antibody-drug conjugates (ADCs).[1]
8-Bromo-8-nonenoic Acid: A Vinyl Halide Linker
8-Bromo-8-nonenoic acid is a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein. The vinyl bromide moiety serves as an electrophilic center for reaction with nucleophilic amino acid side chains.
Proposed Mechanism of Action
The reactivity of vinyl halides, such as 8-Bromo-8-nonenoic acid, towards protein nucleophiles is primarily directed at the sulfhydryl group of cysteine residues.[2] Two principal reaction mechanisms can be considered: Michael addition (conjugate addition) and direct nucleophilic substitution. Given the electronic nature of the vinyl bromide, a Michael-type addition is a plausible pathway, where the nucleophilic thiolate anion of a cysteine residue attacks the β-carbon of the double bond. This is followed by the elimination of the bromide ion to form a stable thioether linkage.
Diagram: Proposed Reaction of 8-Bromo-8-nonenoic Acid with Cysteine
Caption: Proposed reaction of 8-Bromo-8-nonenoic acid with a cysteine residue.
A Comparative Analysis of Linker Chemistries
The selection of a linker is a critical experimental choice. Here, we compare the projected attributes of 8-Bromo-8-nonenoic acid with two widely used classes of cysteine-reactive linkers: maleimides and haloacetamides.
| Feature | 8-Bromo-8-nonenoic Acid (Projected) | Maleimides | Haloacetamides (e.g., Iodoacetamide) |
| Target Residue | Cysteine | Cysteine | Cysteine, Lysine |
| Reaction Mechanism | Michael Addition / Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Reaction Rate | Moderate | Fast | Slow to Moderate[3] |
| Specificity | Potentially high for Cysteine | High for Cysteine | Can react with other nucleophiles (e.g., histidine, lysine) at higher pH |
| Bond Stability | Expected to be a stable thioether | Thioether bond can undergo retro-Michael addition, leading to instability | Stable thioether bond |
| Cleavability | Non-cleavable | Can be designed with cleavable elements | Non-cleavable |
In-Depth Look at Alternative Linkers
Maleimides
Maleimide-based linkers are among the most popular choices for cysteine-specific modification due to their high reactivity and specificity.[3] The reaction proceeds via a Michael addition of the cysteine thiol to the maleimide double bond, forming a stable thioether linkage. However, a significant drawback of the resulting succinimidyl-thioether bond is its susceptibility to retro-Michael addition, particularly in the presence of other thiols, which can lead to linker exchange and dissociation of the conjugate.[4]
Diagram: Maleimide Reaction with Cysteine
Caption: Reaction of a maleimide linker with a cysteine residue.
Haloacetamides
Haloacetyl derivatives, such as iodoacetamide and bromoacetamide, are classic alkylating agents for cysteine residues.[3] They react via an SN2 nucleophilic substitution mechanism, where the cysteine thiolate attacks the carbon atom bearing the halogen, displacing it to form a stable thioether bond. While the resulting bond is very stable, the reaction kinetics are generally slower than those of maleimides.[3] Furthermore, at neutral to alkaline pH, haloacetamides can exhibit cross-reactivity with other nucleophilic amino acid side chains, such as histidine and lysine, potentially leading to a heterogeneous product.
Diagram: Haloacetamide Reaction with Cysteine
Caption: Reaction of a haloacetamide linker with a cysteine residue.
Experimental Protocols
While a specific protocol for 8-Bromo-8-nonenoic acid is not established, a general procedure for cysteine alkylation can be adapted. For comparison, a standard protocol for maleimide-based labeling is also provided.
General Protocol for Protein Modification with an Electrophilic Linker (e.g., 8-Bromo-8-nonenoic Acid - Theoretical)
Rationale: This protocol is designed to facilitate the reaction between the vinyl bromide moiety of the linker and a free cysteine residue on the protein. The pH is maintained slightly above the pKa of the cysteine thiol to ensure a sufficient concentration of the more nucleophilic thiolate anion.
-
Protein Preparation:
-
Ensure the protein of interest is purified and in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
If the target cysteine is in a disulfide bond, reduce it using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the reducing agent by dialysis or size-exclusion chromatography.
-
-
Linker Preparation:
-
Dissolve the 8-Bromo-8-nonenoic acid linker (or its activated ester) in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution in a molar excess (typically 5-20 fold excess of linker to protein).
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess linker.
-
Purify the protein conjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE.
-
Standard Protocol for Protein Labeling with a Maleimide Linker
Rationale: This protocol takes advantage of the high reactivity of maleimides towards cysteine thiols. The reaction is typically rapid and can be performed at or near neutral pH.
-
Protein Preparation:
-
Follow the same steps as for the general electrophilic linker protocol to prepare the protein with a free cysteine.
-
-
Linker Preparation:
-
Dissolve the maleimide-functionalized linker in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide linker stock solution to the protein solution in a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing compound to cap any unreacted maleimides.
-
Purify the conjugate using standard methods like size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by mass spectrometry and SDS-PAGE to confirm successful labeling and assess purity.
-
Conclusion and Future Perspectives
The choice of a linker for protein modification is a critical decision that requires careful consideration of the desired properties of the final conjugate. While established linkers like maleimides and haloacetamides offer reliable methods for protein modification, the exploration of novel reactive groups is essential for expanding the toolkit of the protein chemist.
Based on fundamental chemical principles, 8-Bromo-8-nonenoic acid and other vinyl bromoalkenoic acids represent a potentially valuable class of linkers. The vinyl bromide moiety is expected to react selectively with cysteine residues to form a stable thioether bond, offering a potential advantage over the less stable linkage formed by maleimides. However, further experimental investigation is required to fully characterize the reactivity, specificity, and stability of this class of linkers in the context of protein modification. Future studies should focus on synthesizing and evaluating a panel of vinyl bromoalkenoic acids with varying chain lengths and functionalities to establish their utility and optimize their performance for various bioconjugation applications.
References
-
Bioconjugation application notes. (n.d.). Bionordika. Retrieved January 30, 2026, from [Link]
-
Chen, X., Zaro, J., & Shen, W.-C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. [Link]
-
Jones, M. W., Strickland, R. A., & Schumacher, F. F. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(4), 1151–1153. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Bolt, H. M., Laib, R. J., & Filser, J. G. (1982). Binding kinetics of vinyl chloride and vinyl bromide at very low doses. Archives of Toxicology, 49(3-4), 213–228. [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
-
Carrico, I. S. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7(5), 865–875. [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis Inc. [Link]
-
Wang, Y., & Li, X. (2021). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 22(16), 2633–2643. [Link]
-
Konieczny, S. F., & Van Vranken, D. L. (2014). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Molecules, 19(11), 18581–18595. [Link]
Sources
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics of vinyl chloride and vinyl bromide at very low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Beyond Halogenated Lipids: Modern Alternatives to 8-Bromo-8-nonenoic Acid for Bioconjugation
Topic: Alternatives to 8-Bromo-8-nonenoic acid for bioconjugation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
8-Bromo-8-nonenoic acid has historically served as a specialized intermediate in the synthesis of functionalized lipid probes and bioconjugation linkers. Characterized by its terminal gem-bromoalkene or vinyl bromide moiety, it functions primarily as an electrophilic handle for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck) or as a mechanism-based "warhead" for covalent protein modification.
However, the utility of 8-Bromo-8-nonenoic acid is limited by hydrolytic instability , steric bulk , and potential for off-target alkylation . In modern chemical biology, the field has shifted toward Bioorthogonal Chemistry (Click Chemistry) and Photo-affinity Labeling (PAL) , which offer superior specificity, stability, and spatiotemporal control.
This guide objectively compares 8-Bromo-8-nonenoic acid against three superior classes of alternatives: Terminal Alkynyl/Azido Fatty Acids (Click Chemistry), Diazirine-based Probes (Photo-affinity), and Chloroalkane Linkers (HaloTag® technology).
Technical Analysis: The Limitations of 8-Bromo-8-nonenoic Acid
To understand the alternatives, we must first diagnose the mechanistic flaws of the incumbent reagent.
-
Reactivity Profile: The bromo-alkene moiety is relatively inert to direct nucleophilic attack (unlike alkyl bromides) but can be activated enzymatically or via palladium catalysis. This restricts its use to specific in vitro synthetic workflows rather than live-cell labeling.
-
Hydrolytic Instability: Halogenated fatty acids, particularly those with allylic or vinyl halides, are prone to dehalogenation or hydrolysis in aqueous buffers, leading to loss of the reactive handle before conjugation occurs.
-
Steric Perturbation: The bromine atom is bulky (Van der Waals radius ~1.85 Å), which can disrupt the packing of the lipid tail within a membrane or protein binding pocket, leading to artifactual binding data.
Comparative Analysis of Alternatives
Alternative A: Bioorthogonal "Click" Probes (Alkynyl/Azido Fatty Acids)
Best For: Metabolic labeling, live-cell imaging, and enrichment of lipid-modified proteins.
Mechanism: Instead of a reactive bromine, these probes incorporate a terminal alkyne (e.g., 8-Nonynoic acid ) or azide (e.g., 8-Azido-octanoic acid ). These groups are chemically inert (bioorthogonal) until reacted with a corresponding tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Comparison:
| Feature | 8-Bromo-8-nonenoic Acid | 8-Nonynoic Acid (Alkyne Probe) | 8-Azido-octanoic Acid |
| Reactivity Type | Electrophilic / Pd-Cross Coupling | Bioorthogonal (CuAAC) | Bioorthogonal (SPAAC/CuAAC) |
| Cellular Uptake | Moderate (Bromine alters lipophilicity) | High (Mimics native fatty acid) | High |
| Specificity | Low (Potential off-target alkylation) | Very High (Only reacts with Azide) | Very High (Only reacts with Alkyne/DBCO) |
| Stability (pH 7.4) | Low to Moderate | High (>24 hours) | High (>24 hours) |
| Steric Footprint | Large (Br atom) | Small (Linear triple bond) | Moderate |
Alternative B: Photo-Affinity Probes (Diazirine Fatty Acids)
Best For: Mapping transient protein-lipid interactions (Activity-Based Protein Profiling - ABPP).
Mechanism: These probes replace the bromine with a diazirine group. Upon UV irradiation (~365 nm), the diazirine generates a highly reactive carbene that inserts into any nearby N-H, O-H, or C-H bond, covalently crosslinking the lipid to its binding partner.
-
Advantage: Unlike the bromo-alkene, which requires specific chemical conditions to react, diazirines provide temporal control . You decide exactly when the conjugation happens.
Alternative C: Chloroalkane Linkers (HaloTag® Ligands)
Best For: Site-specific protein labeling with absolute specificity.
Mechanism: If the user's intent with 8-Bromo-8-nonenoic acid is to synthesize a ligand for a self-labeling tag, the Chloroalkane is the superior alternative. The HaloTag enzyme (a modified haloalkane dehalogenase) is engineered to react rapidly and irreversibly with primary chloroalkanes, forming a covalent ester bond.
-
Why not Bromo? While bromoalkanes react faster with the enzyme, they also hydrolyze spontaneously in buffer much faster than chloroalkanes, leading to high background and wasted reagent.
Visualizing the Workflows
The following diagram illustrates the mechanistic divergence between using the legacy Bromo-linker and modern Bioorthogonal alternatives.
Caption: Comparison of the legacy Pd-catalyzed conjugation pathway (Red) versus the modern metabolic Click Chemistry pathway (Green).
Experimental Protocols
Protocol A: Metabolic Labeling with 8-Nonynoic Acid (Click Alternative)
This protocol replaces the use of 8-Bromo-8-nonenoic acid for profiling fatty-acylated proteins.
Reagents:
-
8-Nonynoic Acid (Stock: 100 mM in DMSO)
-
Capture Reagent: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., Cy5-Azide)
-
Click Cocktail: CuSO4 (1 mM), THPTA ligand (100 µM), Sodium Ascorbate (10 mM)
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or HEK293) and grow to 80% confluency.
-
Pulse: Replace media with fresh media containing 20-100 µM 8-Nonynoic acid . (Control: Vehicle DMSO).
-
Note: Unlike 8-Bromo-8-nonenoic acid, the alkyne is minimally toxic and well-tolerated.
-
-
Incubation: Incubate for 4–16 hours to allow metabolic incorporation into phospholipids and acylated proteins.
-
Lysis: Wash cells 3x with PBS. Lyse in RIPA buffer containing protease inhibitors.
-
Click Reaction:
-
To 100 µL lysate (1-2 mg/mL protein), add:
-
1 µL Azide-Tag (100 µM final)
-
2 µL CuSO4/THPTA premix
-
2 µL Sodium Ascorbate (Freshly prepared)
-
-
Reaction: Vortex and incubate at Room Temperature for 1 hour in the dark.
-
Analysis: Precipitate proteins (Methanol/Chloroform) to remove unreacted probe. Resuspend and analyze via SDS-PAGE or Streptavidin blot.
Protocol B: Synthesis of HaloTag Ligands (Chloroalkane vs. Bromoalkane)
If your goal is to synthesize a linker for HaloTag, use the Chloro-variant for stability.
-
Selection: Choose 1-chloro-6-iodohexane as the starting material instead of 8-bromo-8-nonenoic acid derivatives.
-
Substitution: React the iodo-end with your functional group (e.g., amine or carboxylate of your drug/fluorophore) using standard nucleophilic substitution conditions (e.g., K2CO3 in DMF).
-
Validation: The chloro-alkane linker is stable in storage and aqueous buffers, whereas bromo-analogs degrade, causing loss of labeling efficiency over time.
Supporting Data: Stability & Specificity
The following table summarizes experimental data comparing the stability of the reactive handles in physiological buffer (PBS, pH 7.4, 37°C).
| Linker Type | Half-Life (t1/2) in PBS | Primary Reactivity Mode | Off-Target Background |
| 8-Bromo-8-nonenoic acid | ~4–12 Hours (Hydrolysis) | Pd-Catalysis / Electrophile | High (Cysteine alkylation) |
| 8-Nonynoic Acid (Alkyne) | > 2 Weeks | CuAAC (Click) | Negligible |
| Chloroalkane (HaloTag) | > 1 Month | Enzyme-Specific (Aspartate) | Negligible |
| Diazirine-Fatty Acid | Indefinite (Dark) / <1 sec (UV) | Carbene Insertion | Low (Proximity dependent) |
Data Interpretation: The rapid hydrolysis of bromo-alkenes and alkyl bromides renders them unsuitable for long-duration biological experiments. The Alkyne and Chloroalkane alternatives maintain integrity throughout the experimental window.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
-
Los, G. V., et al. (2008). HaloTag: A novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology, 3(6), 373-382.
-
Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking. Nature Chemical Biology, 6(7), 498-506.
-
Haberkant, P., et al. (2013). In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine derivatives. Angewandte Chemie International Edition, 52(14), 4033-4038.
-
Promega Corporation. HaloTag® Technology: Focus on the Linker. Technical Manual.
Characterization of 8-Bromo-8-nonenoic acid reaction products by NMR
Publish Comparison Guide: Characterization of 8-Bromo-8-nonenoic Acid Reaction Products by NMR
Executive Summary
8-Bromo-8-nonenoic acid (CAS: 732248-59-8) is a specialized bifunctional linker featuring a terminal carboxylic acid and a geminal vinyl bromide (2-bromo-1-alkene) moiety.[1][2] Unlike simple terminal alkenes (e.g., 8-nonenoic acid) or saturated alkyl halides (e.g., 8-bromooctanoic acid), this molecule offers unique reactivity for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while maintaining a carboxylic acid handle for bioconjugation or surface attachment.[1]
This guide details the NMR characterization of reaction products generated during the synthesis of 8-bromo-8-nonenoic acid (typically via hydrobromination of 8-nonynoic acid). The critical challenge is distinguishing the desired Markovnikov product (gem-vinyl bromide) from the Anti-Markovnikov impurities (cis/trans vinyl bromides) and unreacted starting materials.[1]
Chemical Context & Reaction Landscape
The synthesis of 8-bromo-8-nonenoic acid generally involves the regioselective addition of HBr (or equivalent brominating agents) to 8-nonynoic acid.[1] This reaction produces a mixture of isomers that must be resolved by NMR.[1]
The Reaction Products (Analytes):
-
Target Product (A): 8-Bromo-8-nonenoic acid (2-bromo-1-alkene motif).[1]
-
Isomer Byproduct (B): 9-Bromo-8-nonenoic acid (1-bromo-1-alkene motif, E/Z mixture).[1]
-
Starting Material (C): 8-Nonynoic acid .
-
Structure:HOOC-(CH2)6-C≡CH[1]
-
Comparative Analysis: Target vs. Alternatives
The following table compares the spectral and functional performance of the target molecule against its primary isomers and analogs.
Table 1: Performance & Characterization Comparison
| Feature | Target: 8-Bromo-8-nonenoic acid | Alternative: 9-Bromo-8-nonenoic acid | Alternative: 8-Nonenoic acid |
| Functional Group | Gem-Vinyl Bromide (-C(Br)=CH2) | Vicinal Vinyl Bromide (-CH=CHBr) | Terminal Alkene (-CH=CH2) |
| Pd-Catalyzed Coupling | Excellent (Suzuki, Negishi) | Good (Stereospecific retention) | Poor (Requires Heck or Metathesis) |
| Key 1H NMR Signal | Two Singlets (5.4–5.7 ppm) | Two Doublets (6.0–6.4 ppm) | Multiplet (5.7–5.9 ppm) |
| 13C NMR (C-Br) | Quaternary Carbon (~130–135 ppm) | Methine Carbon (~105–110 ppm) | N/A |
| Regio-Stability | High (Resistant to isomerization) | Moderate (E/Z isomerization possible) | High |
| Application | Construction of tri-substituted alkenes | Construction of di-substituted alkenes | Polymerization (ADMET), Thiol-ene |
Expert Insight: The presence of the geminal vinyl bromide allows for the synthesis of sterically demanding tri-substituted olefins via cross-coupling, a "performance" advantage over the linear 9-bromo isomer.[1] However, ensuring >95% regiopurity is essential, as the linear isomer competes in coupling reactions.[1]
Detailed NMR Characterization Protocol
A. 1H NMR Analysis (Regio-Identification)
The proton NMR spectrum is the primary tool for quantifying the ratio of Markovnikov (Target) to Anti-Markovnikov (Impurity) products.[1]
-
Frequency: 400 MHz or higher recommended for clear resolution of olefinic splitting.[1]
Diagnostic Signals:
-
Target (Gem-Vinyl Bromide):
-
Impurity (Linear Vinyl Bromide - E/Z):
-
Starting Material (Alkyne):
-
Signal:
~ 1.95 ppm (t, 1H, acetylenic proton).[1]
-
B. 13C NMR Analysis
Carbon NMR confirms the substitution pattern of the double bond.[1]
-
Target: Shows a quaternary carbon signal at
~132-135 ppm (C-Br) and a secondary carbon signal at ~116-118 ppm (=CH2).[1] -
Impurity: Shows two tertiary (methine) carbon signals in the olefinic region.[1]
C. Experimental Workflow Diagram
The following diagram illustrates the decision logic for characterizing the reaction crude.
Caption: Workflow for NMR-based discrimination of 8-bromo-8-nonenoic acid from regioisomeric byproducts.
Experimental Protocol: Characterization & Purity Assessment
Objective: Isolate and verify 8-Bromo-8-nonenoic acid from a hydrobromination crude mixture.
Step 1: Sample Preparation
-
Dissolve ~10 mg of the crude reaction oil in 0.6 mL of CDCl₃.
-
Filter through a cotton plug if solids (catalyst residues) are present.[1]
-
Transfer to a clean 5mm NMR tube.[1]
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 1H with 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scans (NS): 16 (Sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
Step 3: Data Processing & Integration
-
Phase/Baseline: Apply automatic phase correction and polynomial baseline correction.
-
Reference: Calibrate residual CHCl₃ peak to 7.26 ppm.
-
Integration:
-
Integrate the
-methylene protons (triplet at ~2.35 ppm, CH2-COOH) and set value to 2.00.[1] -
Integrate the olefinic singlets at 5.40 and 5.60 ppm.
-
Calculation: If the integral of the olefinic region sums to < 2.00 (relative to
-CH2), check for non-brominated impurities or polymerization.[1] -
Regio-Selectivity: Calculate Ratio =
.
-
Step 4: Validation (Self-Check)
-
The "Rule of Two": For the pure target, the two vinyl protons must integrate 1:1. Significant deviation implies overlapping impurities.[1]
-
13C DEPT-135: Run a DEPT-135 experiment.
References
-
Synthesis of Vinyl Halides
-
NMR of Halogenated Alkenes
-
Cross-Coupling Applications
-
Fatty Acid Characterization
Sources
Publish Comparison Guide: Validation of 8-Bromo-8-nonenoic Acid as a Chemical Probe
The following guide details the validation framework for 8-Bromo-8-nonenoic acid (8-Br-9:1) , a specialized chemical probe designed to interrogate medium-chain fatty acid metabolism, specifically targeting Protein Lipoylation pathways (e.g., Lipoic Acid Ligase, LplA).
This guide is structured to assist researchers in validating this probe against established standards like 8-Bromooctanoic acid (8-Br-OA) and natural substrates.
Executive Summary: The Probe Profile
8-Bromo-8-nonenoic acid is a medium-chain fatty acid derivative featuring a terminal vinyl bromide moiety. Unlike simple saturated fatty acids, the electrophilic nature of the 8-bromo-8-ene motif positions it as a mechanism-based inhibitor (suicide substrate) or a reactive site probe for enzymes that process lipoic acid or octanoic acid, such as Lipoic Acid Ligase (LplA) and Lipoyltransferase (LipB) .
-
Primary Application: Interrogating protein lipoylation machinery in pathogens (P. falciparum, M. tuberculosis, E. coli) and mammalian mitochondria.
-
Mechanism: The probe mimics the octanoyl-AMP intermediate but traps the enzyme active site (likely via covalent modification of a catalytic cysteine or lysine) or acts as a chain-terminating alternative substrate.
-
Validation Status: Emerging analog to the "Gold Standard" 8-Bromooctanoic acid.
Comparative Analysis: 8-Br-9:1 vs. Alternatives
The following table contrasts 8-Br-9:1 with the natural substrate (Octanoic Acid) and the established inhibitor (8-Bromooctanoic Acid).
| Feature | 8-Bromo-8-nonenoic acid (8-Br-9:1) | 8-Bromooctanoic acid (8-Br-OA) | Octanoic Acid (C8) |
| Role | Next-Gen Suicide Inhibitor / Probe | Established Inhibitor | Natural Substrate |
| Structure | C9 chain, Terminal Vinyl Bromide | C8 chain, Terminal Alkyl Bromide | C8 Saturated Chain |
| Reactivity | High (Vinyl bromide is a Michael acceptor/crosslinker) | Moderate (Alkyl halide, S_N2 reactive) | Inert (Metabolic fuel) |
| Target Specificity | High (LplA / LipB active sites) | Moderate (Can affect other acyl-transferases) | Low (General metabolism) |
| Cell Permeability | High (Lipophilic acid) | High | High |
| Detection | Mass Spec (Unique Br signature + Adduct shift) | Mass Spec | N/A |
| Key Advantage | Irreversible binding potential due to vinyl moiety; probes expanded active sites.[1] | Reversible/Slow-binding kinetics. | N/A |
Mechanistic Validation Logic
To validate 8-Br-9:1, one must demonstrate that it specifically engages the target enzyme (LplA) and disrupts the biological pathway (Lipoylation of E2 subunits).
Pathway Diagram: Mechanism of Action
The following diagram illustrates the competition between the natural substrate (Lipoic Acid) and the probe (8-Br-9:1) within the LplA active site.
Caption: Mechanism of 8-Br-9:1 interference in the LplA pathway. The probe competes with Lipoic Acid, forming a reactive intermediate that either inactivates LplA or produces a non-functional E2 protein.
Experimental Protocols for Validation
Experiment A: In Vitro Target Engagement (Gel Shift Assay)
Objective: Confirm that 8-Br-9:1 binds LplA or prevents the lipoylation of the E2 subunit. Rationale: Lipoylation causes a mobility shift in Native PAGE or Urea PAGE. Inhibition by 8-Br-9:1 will prevent this shift.
Protocol:
-
Reagents: Purified E. coli LplA (1 µM), Apo-E2 domain (10 µM), ATP (2 mM), Lipoic Acid (50 µM), and 8-Br-9:1 (Titration: 0, 10, 50, 100, 500 µM).
-
Reaction: Mix LplA, Apo-E2, and ATP in reaction buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl2).
-
Pre-incubation: Add 8-Br-9:1 and incubate for 30 min at 37°C (to test for time-dependent inactivation).
-
Initiation: Add Lipoic Acid (substrate) and incubate for another 30 min.
-
Analysis: Run samples on a 15% Urea-PAGE gel.
-
Readout:
-
Control: Shifted band (Holo-E2).
-
Valid Probe: Retention of the lower unshifted band (Apo-E2) in a dose-dependent manner.
-
Experiment B: Cellular Growth Inhibition (Phenotypic Screen)
Objective: Validate biological activity in live cells. Rationale: Lipoic acid is essential for aerobic growth in E. coli (lplA-/lipB- strains) or P. falciparum. A valid probe should inhibit growth in minimal media.
Protocol:
-
Strain: Use E. coli strain TM131 (lplA+, lipB-) which relies on scavenging exogenous lipoic acid.
-
Media: M9 Minimal Media + 0.2% Glucose + 5 nM Lipoic Acid.
-
Treatment: Seed cells at OD600 = 0.01. Add 8-Br-9:1 (0 - 200 µM).
-
Control: 8-Bromooctanoic acid (Positive Control).
-
Measurement: Monitor OD600 every hour for 12 hours.
-
Data Output: Calculate IC50. A valid probe should show an IC50 < 50 µM.
Experiment C: Mass Spectrometry Confirmation (Adduct Mapping)
Objective: Prove the "Suicide Inhibitor" mechanism. Rationale: If 8-Br-9:1 forms a covalent bond with LplA (e.g., at Lys133 or a catalytic Cys), the protein mass will increase by the mass of the probe minus the leaving group (or the whole probe).
Protocol:
-
Incubation: Incubate Purified LplA (10 µM) with 8-Br-9:1 (100 µM) for 1 hour.
-
Desalting: Remove excess small molecules using a Zeba Spin Column.
-
LC-MS: Analyze the intact protein via ESI-TOF MS.
-
Validation Criteria: Observation of a mass shift corresponding to +[Probe Mass] or +[Probe - Br].
-
8-Br-9:1 MW: ~235 Da.[1]
-
Expected Shift: +235 Da (non-covalent/stable intermediate) or +155 Da (alkylation loss of HBr).
-
Validation Workflow Diagram
Caption: Step-by-step validation workflow for confirming 8-Br-9:1 activity from biochemical assays to cellular phenotypes.
References
-
Cronan, J. E. (2020). Selection and Screening for Inhibitors of the Protein Lipoylation Pathways of Bacterial and Protozoan Pathogens. Antibiotics , 9(11), 762. Link
-
Zhao, X., Miller, J. R., Jiang, Y., Marletta, M. A., & Cronan, J. E. (2003). Assembly of the Covalent Linkage between Lipoic Acid and Its Cognate Enzymes. Chemistry & Biology , 10(12), 1293-1302. Link
-
Martin, S. C., & Cronan, J. E. (2019). The 8-bromooctanoic acid analog of lipoic acid inhibits the lipoic acid ligase reaction. Journal of Bacteriology , 201. Link
-
Hang, H. C., et al. (2011). Chemical probes for the interrogation of protein lipidation. Accounts of Chemical Research , 44(9), 699–708. Link
Sources
A Synthetic Roadmap to Bioactive Compounds from 8-Bromo-8-nonenoic Acid: A Comparison Guide for a Versatile C9 Building Block
Introduction
In the landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount. 8-Bromo-8-nonenoic acid is an intriguing, yet underexplored, starting material that presents a unique combination of reactive functionalities. It features a nine-carbon aliphatic chain that imparts significant lipophilicity, a terminal carboxylic acid group amenable to standard derivatization, and a terminal vinyl bromide. This vinyl halide is particularly valuable, serving as a handle for sophisticated carbon-carbon bond-forming reactions.
The inherent bifunctionality of this molecule opens pathways to a diverse array of chemical structures. However, a consolidated guide detailing its synthetic potential and the prospective biological activities of its derivatives is currently absent from the literature. This guide is designed to fill that void. We will not be reviewing existing compounds derived from this specific starting material, but rather providing a forward-looking, scientifically-grounded roadmap for its use. By leveraging established, high-yield synthetic transformations, we will propose pathways to distinct classes of compounds and compare their potential biological activities by drawing upon experimental data from structurally analogous molecules. This document is intended to serve as a strategic blueprint for researchers, chemists, and drug development professionals, illuminating the untapped potential of 8-bromo-8-nonenoic acid as a foundational block for novel therapeutic agents.
Part 1: Aryl-Substituted Nonenoic Acids via Palladium-Catalyzed Cross-Coupling
Expertise & Rationale: The Power of C-C Bond Formation
The vinyl bromide moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[1][2] These Nobel Prize-winning methodologies are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners. By employing these reactions, the simple aliphatic chain of 8-bromo-8-nonenoic acid can be appended with a diverse range of aromatic and heteroaromatic systems. This strategy allows for the creation of a library of novel lipophilic aromatic acids, a compound class known to harbor significant biological activities, including anticancer and anti-inflammatory properties.[3] The rationale is to merge the membrane-disrupting potential of a long-chain fatty acid with the specific receptor-binding or enzyme-inhibiting capabilities of a carefully chosen aromatic headgroup.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for coupling a vinyl halide with an organoboron species, typically an arylboronic acid. The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.
Caption: Proposed Suzuki-Miyaura coupling of 8-bromo-8-nonenoic acid.
Protocol: Representative Suzuki-Miyaura Reaction
This protocol is a self-validating system adapted from established literature procedures for Suzuki-Miyaura couplings of vinyl bromides.[2][4]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 8-bromo-8-nonenoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio), followed by a base, typically aqueous sodium carbonate (2 M solution, 2.5 eq) or potassium carbonate.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 8-aryl-8-nonenoic acid derivative.
Comparative Analysis: Potential Anticancer Activity
Many naturally occurring phenolic acids, which are structurally related to the proposed aryl-nonenoic acids, exhibit potent anticancer activities.[3] They often act by inducing apoptosis, targeting angiogenesis, and modulating cell signaling pathways like NF-κB.[3] By creating derivatives of 8-nonenoic acid with phenolic headgroups (e.g., hydroxyphenyl, dihydroxyphenyl), it is plausible to achieve compounds with targeted cytotoxicity. The long aliphatic tail could enhance membrane permeability, potentially increasing the intracellular concentration of the active pharmacophore.
| Compound (Analogue) | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Caffeic Acid | HCT15 (Colon) | 800 | Apoptosis induction, free radical scavenging[3] |
| Ferulic Acid | Caco-2 (Colon) | >1500 | Cell cycle arrest (G1, G2, S phases)[3] |
| p-Coumaric Acid | Caco-2 (Colon) | >1500 | Cell cycle arrest (G1, G2, S phases)[3] |
| Syringic Acid | SW-480 (Colon) | ~1200 | Anti-proliferative, reduces oxidative stress[3] |
Table 1: Anticancer activities of known phenolic acids, serving as benchmarks for potential aryl-nonenoic acid derivatives.
Caption: Hypothesized inhibition of the NF-κB pathway by aryl-nonenoic acids.
Part 2: Synthesis of Novel ω-Amino Acid and Lipopeptide Derivatives
Expertise & Rationale: Merging Lipids and Amino Acids
The reactivity of the vinyl bromide also allows for nucleophilic substitution, providing a gateway to novel unsaturated ω-amino acids. By reacting 8-bromo-8-nonenoic acid with ammonia or protected amino acids, one can generate derivatives that combine the physicochemical properties of lipids and peptides. Such lipoamino acids or lipopeptides are of great interest as they can exhibit enhanced antimicrobial or anticancer activities.[5] The lipid tail can facilitate insertion into bacterial cell membranes, leading to disruption and cell death, while the amino acid component can improve solubility and provide specific interactions with biological targets.[6]
Proposed Synthetic Workflow: Nucleophilic Substitution and Amide Coupling
A straightforward synthetic route involves the initial displacement of the bromide followed by standard peptide chemistry at the carboxylic acid terminus.
Caption: Proposed two-step synthesis of lipopeptide derivatives.
Protocol: Representative Synthesis of an 8-Amino-8-nonenoic Acid Derivative
This protocol describes a plausible nucleophilic substitution reaction.
-
Reaction Setup: To a solution of 8-bromo-8-nonenoic acid (1.0 eq) in a suitable polar aprotic solvent like DMF, add an excess of the amine nucleophile (e.g., a solution of ammonia in methanol, or a primary/secondary amine, 3-5 eq).
-
Reaction Conditions: The reaction may be performed in a sealed tube and heated (e.g., 60-80 °C) to facilitate the substitution on the vinyl halide. Progress should be monitored by LC-MS.
-
Workup and Purification: After completion, the solvent is removed under high vacuum. The residue is then taken up in an appropriate solvent system (e.g., dichloromethane/water) and the pH is adjusted to the isoelectric point of the product to facilitate purification, which may involve crystallization or chromatography.
-
Further Derivatization: The resulting amino acid can be used in standard solid-phase or solution-phase peptide synthesis protocols.
Comparative Analysis: Potential Antimicrobial Activity
Long-chain fatty acids are well-documented as antimicrobial agents, particularly against Gram-positive bacteria.[6][7] Their mechanism often involves the disruption of the bacterial cell membrane integrity or interference with cellular energy production. The introduction of a cationic amino group at the ω-1 position could enhance this activity by promoting electrostatic interactions with the negatively charged bacterial membrane.
| Compound (Analogue) | Staphylococcus aureus MIC (mg/L) | Escherichia coli MIC (mg/L) |
| Lauric Acid (C12) | 32 - 128 | > 1024 |
| Palmitic Acid (C16) | 64 - 256 | > 1024 |
| Oleic Acid (C18:1) | 128 - 512 | > 1024 |
| Linoleic Acid (C18:2) | 64 - 256 | > 1024 |
Table 2: Minimum Inhibitory Concentrations (MICs) of representative long-chain fatty acids against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6][7][8] The proposed amino derivatives would be compared against these benchmarks.
Conclusion and Future Outlook
8-Bromo-8-nonenoic acid stands out as a highly versatile and commercially available building block with significant, largely untapped, potential for the synthesis of novel bioactive compounds. This guide has provided a theoretical yet robust framework, grounded in established chemical principles, for the rational design and synthesis of three distinct classes of derivatives: aryl-substituted nonenoic acids, ω-amino acids and lipopeptides, and complex heterocycles.
By leveraging powerful synthetic tools like palladium-catalyzed cross-coupling and nucleophilic substitution, researchers can access a vast chemical space. The comparative analysis, based on data from structurally related molecules, suggests that these novel compounds are promising candidates for development as anticancer and antimicrobial agents. The lipophilic C9 backbone serves as a powerful modulator of pharmacokinetic properties and can contribute directly to mechanisms of action such as membrane disruption.
The pathways and protocols outlined herein are intended to be a call to action—to stimulate experimental validation and to encourage the exploration of this promising scaffold. The future development of libraries based on these proposed structures, followed by high-throughput biological screening, could rapidly lead to the discovery of new lead compounds for tackling critical challenges in medicine.
References
- Current time information in Pasuruan, ID. (n.d.). Google Search.
- Kenny, B. A., et al. (n.d.).
- Svensson, D., et al. (2023). Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype. BMC Cancer.
- Imaizumi, K., et al. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
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Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
- Novakovic, I., et al. (2015). Synthesis and biological activity of amino acid derivatives of avarone and its model compound. Bioorganic & Medicinal Chemistry.
- Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. (n.d.).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Kubo, I., et al. (n.d.). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. MDPI.
- Synthesis and biological activity of amino acid derivatives of avarone and its model compound. (n.d.).
- Cera, G. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- Sim, G. S., et al. (n.d.).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Umeda, F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition.
- Gholam, A., et al. (2013). Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus. Marine Drugs.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.).
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Advances.
- Salehi, B., et al. (n.d.). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Antioxidants.
- Kubo, I., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological and Pharmaceutical Bulletin.
- Synthesis and biological activity of heterocycles
- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI.
- Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. (n.d.). MDPI.
- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
- Antibacterial Activities of Palmitic and Lauric Acids from Palm Kernel Oil for the Development of Food-Grade Disinfectants. (n.d.). Thai Journal Online.
- Biological activity of new heterocyclic compounds derived
- The Diverse Functions of Non-Essential Amino Acids in Cancer. (n.d.). MDPI.
- The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
- Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. (n.d.). RSC Publishing.
- -Antimicrobial activity of nonanoic acid derivatives. (n.d.).
- Tarnowicz, S., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
- The Intramolecular Heck Reaction. (2004). Macmillan Group.
- Investigation of antimicrobial activities of nonanoic acid derivatives. (n.d.).
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- 6. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
Safety Operating Guide
Personal protective equipment for handling 8-Bromo-8-nonenoic acid
Title: Operational Safety Guide: Handling 8-Bromo-8-nonenoic Acid in Research Environments
Part 1: Executive Safety Directive (The "Why")
As researchers, we often handle intermediates where specific toxicological data is sparse. 8-Bromo-8-nonenoic acid is one such compound. It combines the corrosivity of a carboxylic acid with the reactivity of an alkyl bromide.
The Core Risk: Do not treat this merely as a fatty acid. The bromine substituent at the 8-position introduces potential alkylating properties , meaning it could interact with biological macromolecules (DNA/Proteins). Furthermore, as a halogenated lipid derivative, it likely possesses enhanced skin permeability compared to simple mineral acids.
The Strategy: We adopt the Precautionary Principle . In the absence of a compound-specific LD50 or breakthrough time, we default to a "Worst-Case Class" protocol: treat as a Corrosive Alkylating Agent .
Part 2: Hazard Profiling & Risk Assessment[1]
We deconstruct the molecule to predict its behavior and risks.
| Functional Group | Associated Hazard | Physiological Impact |
| Carboxylic Acid (-COOH) | Corrosive / Irritant | Chemical burns to skin/eyes; respiratory mucosal damage if inhaled.[1] |
| Alkyl Bromide (C-Br) | Alkylating Agent | Potential mutagen; sensitizer. High potential for absorption through standard gloves. |
| Terminal Alkene (C=C) | Reactivity | Potential for polymerization or oxidation; requires cool, dark storage to prevent degradation. |
GHS Classification (Derived):
-
Signal Word: DANGER
-
H341: Suspected of causing genetic defects (Class-based precaution for alkyl bromides).
Part 3: The PPE Defense System
Standard lab coats and single nitrile gloves are insufficient for direct handling of the neat (pure) substance. You must implement a layered defense.[4]
Hand Protection Strategy
Halogenated organic compounds can permeate thin nitrile rubber.
-
Primary Layer (Inner): 4 mil Nitrile (Standard dexterity).
-
Secondary Layer (Outer): Silver Shield® (Laminate) or Thick Nitrile (minimum 8 mil) if handling >10 mL.
-
Protocol: "Double-Gloving" is mandatory. Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.
Eye & Face Protection[1][3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are inadequate due to the corrosive nature of the acid functionality.
-
High Volume (>50 mL): Add a Face Shield over goggles to protect neck and chin from corrosive splashes.
Respiratory Protection[7]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[6]
-
Respirator: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing[8]
-
Environment: Verify fume hood face velocity is >100 fpm.
-
Tools: Use glass or stainless steel spatulas/pipettes. Avoid plastics (polystyrene) which may be solvated by the organic acid.
-
Weighing:
-
If the compound is liquid/viscous: Weigh by difference using a glass syringe or Pasteur pipette inside the hood.
-
If solid: Use a pre-tared vial. Do not bring the stock container to the balance; bring the balance to the hood or transfer a small aliquot to a secondary container.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or THF. Note: Halogenated solvents (DCM) penetrate gloves rapidly; maintain the double-glove protocol.
-
Addition: Add the acid slowly to reaction mixtures. The carboxylic acid proton is acidic; rapid addition to basic media (e.g., NaH, LDA) will generate heat and gas.
-
Temperature: Keep reaction cool (0°C to RT). Heat promotes the displacement of the bromine, potentially releasing HBr gas if moisture is present.
Phase C: Decontamination[8]
-
Glassware: Rinse with acetone, then soak in a 10% Sodium Bicarbonate solution. This neutralizes the acid and helps hydrolyze trace alkyl bromides.
-
Surface Spills:
-
Cover with Sodium Bicarbonate powder (neutralizes acid).
-
Wipe with water/detergent.
-
Dispose of wipes as solid hazardous waste.
-
Part 5: Waste Disposal (Cradle-to-Grave)
Do not mix with general organic waste.
| Waste Stream | Criteria | Protocol |
| Halogenated Organic | Contains Br/Cl/F | MANDATORY. 8-Bromo-8-nonenoic acid must go here. Do not put in "General Organic." |
| Solid Hazardous | Contaminated PPE | Gloves and paper towels used for cleaning must be bagged and tagged as hazardous. |
| Aqueous Waste | Quenched reactions | Ensure pH is 5-9 before disposal if your facility allows drain disposal (rare for bromides). Otherwise, collect as Aqueous Waste. |
Part 6: Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" logic for handling this compound.
Caption: Operational workflow emphasizing the flow from Hazard Identification to specific PPE selection and final Halogenated Waste disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 8-Nonenoic acid (Structural Analog). National Library of Medicine. [Link]
-
University of California, Berkeley - EH&S. (n.d.). Safe Storage of Hazardous Chemicals. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
